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  • Product: N-(2-chloro-4-nitrophenyl)benzamide
  • CAS: 64160-38-9

Core Science & Biosynthesis

Foundational

N-(2-chloro-4-nitrophenyl)benzamide: Structural Characterization, Synthesis, and SAR Profiling in Drug Development

Executive Summary In the landscape of modern drug discovery, benzanilide derivatives have emerged as highly versatile scaffolds, particularly in the development of mitochondrial uncouplers and targeted metabolic modulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, benzanilide derivatives have emerged as highly versatile scaffolds, particularly in the development of mitochondrial uncouplers and targeted metabolic modulators[1]. N-(2-chloro-4-nitrophenyl)benzamide serves as a critical structural analog in Structure-Activity Relationship (SAR) studies, most notably acting as a comparative baseline for the FDA-approved anthelmintic and mitochondrial uncoupler, Niclosamide[1].

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an authoritative guide on the physicochemical properties, synthetic methodologies, and analytical workflows associated with N-(2-chloro-4-nitrophenyl)benzamide. Rather than merely outlining protocols, this guide emphasizes the causality behind experimental design, ensuring that every workflow described functions as a self-validating system.

Chemical Identity & Physicochemical Properties

Understanding the exact physicochemical parameters of N-(2-chloro-4-nitrophenyl)benzamide is critical for predicting its pharmacokinetics, membrane permeability, and behavior in biological assays. The substitution of the strongly electron-withdrawing nitro (-NO2) and chloro (-Cl) groups on the aniline ring significantly impacts the electronic distribution of the molecule, lowering the pKa of the central amide proton[2].

Table 1: Quantitative Physicochemical Data
PropertyValueSource / Causality Impact
IUPAC Name N-(2-chloro-4-nitrophenyl)benzamideStandard nomenclature[2]
Molecular Formula C13H9ClN2O3Determines stoichiometric calculations[2]
Molecular Weight 276.67 g/mol Critical for precise molarity in in vitro assays[2]
Exact Mass 276.03017 DaUsed for High-Resolution Mass Spectrometry (HRMS) validation[2]
Topological Polar Surface Area (TPSA) 74.9 ŲOptimal for cellular membrane permeability (< 90 Ų indicates good diffusion)[2]
SMILES String C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[O-])ClUtilized for in silico molecular docking and QSAR modeling[2]

Structural Biology & Mechanistic Insights

N-(2-chloro-4-nitrophenyl)benzamide is frequently utilized in medicinal chemistry to dissect the mechanism of action of benzanilide-based mitochondrial uncouplers[1].

Mitochondrial uncouplers operate by transporting protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase and dissipating the proton gradient[1]. For a molecule to act as an effective protonophore, it requires:

  • A weakly acidic proton (to release in the high-pH mitochondrial matrix).

  • High lipophilicity (to cross the hydrophobic IMM in both protonated and deprotonated states).

The SAR Causality: Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) possesses a critical hydroxyl (-OH) group on the benzoyl ring, which acts as the primary protonophore. N-(2-chloro-4-nitrophenyl)benzamide lacks this hydroxyl group. By utilizing this compound in comparative assays, researchers can isolate the protonophoric contribution of the central amide N-H bond. The electron-withdrawing -NO2 and -Cl groups on the aniline ring withdraw electron density via inductive and resonance effects, increasing the acidity of the amide proton, albeit to a lesser extent than a phenolic -OH. This makes N-(2-chloro-4-nitrophenyl)benzamide an indispensable negative control or "weak uncoupler" baseline in metabolic reprogramming studies[1].

SAR_Mechanism N1 N-(2-chloro-4-nitrophenyl)benzamide Scaffold N2 Electron-Withdrawing Groups (-NO2, -Cl) N1->N2 N3 Lipophilic Benzene Rings N1->N3 N4 Increases N-H Acidity (pKa Modulation) N2->N4 N5 Enhances Membrane Permeability N3->N5 N6 Protonation in Intermembrane Space (Low pH) N4->N6 N5->N6 N7 Deprotonation in Mitochondrial Matrix (High pH) N6->N7 Diffusion across IMM N7->N6 Return of Anion N8 Proton Gradient Dissipation (Mitochondrial Uncoupling) N7->N8

Figure 2: Logical relationship of structure-activity (SAR) and mitochondrial uncoupling mechanism.

Chemical Synthesis Protocol & Analytical Validation

The synthesis of N-(2-chloro-4-nitrophenyl)benzamide relies on a nucleophilic acyl substitution. Because the 2-chloro-4-nitroaniline is a highly deactivated, weak nucleophile, the reaction conditions must be carefully controlled to force the reaction to completion.

Step-by-Step Synthesis Methodology

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve 2-chloro-4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen (N2) atmosphere.

  • Causality & Validation: The N2 atmosphere is mandatory. Benzoyl chloride is highly susceptible to hydrolysis; ambient moisture will convert it into unreactive benzoic acid. DCM is selected because it is an aprotic solvent that readily dissolves both the starting materials and the transition states without participating in hydrogen bonding, which would further deactivate the weak nucleophile.

Step 2: Base Addition and Temperature Control

  • Action: Add Triethylamine (TEA, 1.5 eq) to the solution and cool the reaction flask to 0°C using an ice bath.

  • Causality & Validation: TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the 2-chloro-4-nitroaniline, converting it into an ammonium salt and completely halting the reaction. Cooling to 0°C controls the exothermic addition, preventing the formation of unwanted side products.

Step 3: Electrophile Addition and Propagation

  • Action: Add benzoyl chloride (1.2 eq) dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Causality & Validation: Dropwise addition prevents localized heating. TLC provides a self-validating visual confirmation; the disappearance of the distinct yellow spot of the nitroaniline starting material confirms reaction completion.

Step 4: Workup and Purification

  • Action: Quench the reaction with 1M HCl, followed by washing the organic layer with saturated NaHCO3 and brine. Dry over anhydrous MgSO4, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol.

  • Causality & Validation: The 1M HCl wash selectively removes excess TEA and any unreacted aniline. The NaHCO3 wash neutralizes residual acid and removes any benzoic acid byproduct. Recrystallization from ethanol leverages the differential solubility of the product versus impurities at high temperatures, yielding high-purity crystals suitable for biological assays.

SynthesisWorkflow A Benzoyl Chloride (Electrophile) C Nucleophilic Acyl Substitution Solvent: DCM | Base: TEA Temp: 0°C -> RT A->C B 2-Chloro-4-nitroaniline (Nucleophile) B->C D Crude N-(2-chloro-4-nitrophenyl)benzamide C->D E Aqueous Workup & Extraction (Remove HCl salts) D->E F Recrystallization (Ethanol/Water) E->F G Pure Target Compound MW: 276.67 g/mol F->G

Figure 1: Step-by-step synthesis workflow for N-(2-chloro-4-nitrophenyl)benzamide.

Experimental Workflows: Cellular Metabolic Profiling

To evaluate the biological impact of N-(2-chloro-4-nitrophenyl)benzamide, the Seahorse XF Cell Mito Stress Test is the gold-standard protocol. This assay measures the Oxygen Consumption Rate (OCR) of live cells in real-time, allowing researchers to differentiate between mitochondrial uncoupling and respiratory inhibition[1].

Seahorse XF Assay Protocol

Step 1: Cell Preparation and Sensor Calibration

  • Action: Seed HCT116 colon cancer cells at 10,000 cells/well in an XF96 microplate. Hydrate the sensor cartridge in XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Causality & Validation: A non-CO2 incubator is strictly required for calibration because ambient CO2 alters the pH of the calibrant, which would invalidate the highly sensitive fluorometric pH and O2 sensors on the cartridge.

Step 2: Compound Preparation

  • Action: Dissolve N-(2-chloro-4-nitrophenyl)benzamide in DMSO to create a 10 mM stock. Dilute into XF Assay Medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM), ensuring the final DMSO concentration remains below 0.1%.

  • Causality & Validation: DMSO concentrations above 0.1% can induce basal cellular toxicity, artificially depressing the OCR and generating false-positive readings for mitochondrial inhibition.

Step 3: Sequential Injection and OCR Measurement

  • Action: Run the assay with the following injection strategy:

    • Port A: Oligomycin (1.5 µM final)

    • Port B: N-(2-chloro-4-nitrophenyl)benzamide (Test compound) vs. FCCP (Positive Control)

    • Port C: Rotenone / Antimycin A (0.5 µM final)

  • Causality & Validation: This sequential injection is a perfectly self-validating system. Oligomycin inhibits ATP synthase, dropping OCR to represent only natural proton leak. Injecting the test compound immediately after allows us to isolate its specific uncoupling capacity. If the compound acts as an uncoupler, OCR will spike independently of ATP demand as the mitochondria attempt to restore the dissipated gradient[1]. The final injection of Rotenone/Antimycin A completely shuts down the electron transport chain (Complex I and III), proving that all previously measured OCR was strictly mitochondrial in origin.

References

  • N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117 - PubChem . National Center for Biotechnology Information. Available at:[Link]

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity . ResearchGate. Available at:[Link]

Sources

Exploratory

Physicochemical Properties and Mechanistic Profiling of N-(2-chloro-4-nitrophenyl)benzamide: A Core Scaffold in Salicylanilide-Derived Mitochondrial Modulators

Executive Summary In the landscape of drug discovery and metabolic reprogramming, salicylanilides like the FDA-approved anthelmintic niclosamide have gained significant traction as potent mitochondrial uncouplers[1]. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and metabolic reprogramming, salicylanilides like the FDA-approved anthelmintic niclosamide have gained significant traction as potent mitochondrial uncouplers[1]. However, elucidating the precise structure-activity relationships (SAR) of these molecules requires robust negative controls to decouple lipophilic membrane disruption from true protonophoric activity. N-(2-chloro-4-nitrophenyl)benzamide (CAS: 64160-38-9) serves as this critical baseline scaffold. Lacking the essential proton-donating phenolic hydroxyl group found in active uncouplers, this compound provides a vital comparative model for researchers investigating mitochondrial bioenergetics, toxicity, and targeted drug design.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthesis methodologies, and experimental bioenergetic workflows associated with N-(2-chloro-4-nitrophenyl)benzamide.

Molecular Architecture and Physicochemical Profiling

The behavior of a molecule in biological systems is dictated by its physicochemical parameters. N-(2-chloro-4-nitrophenyl)benzamide consists of a benzoyl group attached to the nitrogen of 2-chloro-4-nitroaniline[2].

Causality of Chemical Properties

Unlike niclosamide, which possesses a weakly acidic 2-hydroxyl group (pKa ~6.5) capable of ionizing at physiological pH to shuttle protons across the inner mitochondrial membrane (IMM)[1], N-(2-chloro-4-nitrophenyl)benzamide relies solely on an amide nitrogen. The amide N-H bond has a pKa typically exceeding 15, rendering it strictly neutral under physiological conditions. Consequently, while the molecule retains the high lipophilicity (XLogP3 = 3.6) required to partition into lipid bilayers, it is chemically incapable of dissipating the mitochondrial proton motive force[2].

Quantitative Data Summary
PropertyValueCausality / Biological Significance
Molecular Formula C₁₃H₉ClN₂O₃Baseline molecular framework for salicylanilide SAR studies[2].
Molecular Weight 276.67 g/mol Falls well within Lipinski’s Rule of 5, ensuring optimal theoretical membrane permeability[2].
XLogP3 3.6High lipophilicity drives rapid partitioning into the hydrophobic core of the mitochondrial inner membrane[2].
Topological Polar Surface Area 74.9 ŲOptimal for cellular permeation; lacks the highly polar ionizable groups that restrict passive diffusion[2].
H-Bond Donors 1Restricted to the amide N-H; insufficient for protonophoric shuttling[2].
H-Bond Acceptors 3Facilitates localized dipole interactions via the carbonyl and nitro groups[2].
Exact Mass 276.03017 DaPrimary identifier for high-resolution mass spectrometry (HRMS) validation[2].
InChIKey BCTFYSXVHAFEGT-UHFFFAOYSA-NStandardized structural identifier for cheminformatics databases[3].

Synthesis and Structural Validation Protocol

To utilize N-(2-chloro-4-nitrophenyl)benzamide as a high-purity analytical standard, it must be synthesized via a carefully controlled nucleophilic acyl substitution. The electron-withdrawing nature of the nitro and chloro groups on the aniline starting material severely reduces its nucleophilicity, necessitating specific catalytic interventions.

Protocol 1: Synthesis via Nucleophilic Acyl Substitution
  • Step 1: Reagent Preparation. Dissolve 1.0 equivalent of 2-chloro-4-nitroaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions strictly prevent the competitive hydrolysis of the highly electrophilic benzoyl chloride into unreactive benzoic acid.

  • Step 2: Base and Catalyst Addition. Add 1.5 equivalents of triethylamine (TEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the weakly nucleophilic aniline. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction with the deactivated aniline.

  • Step 3: Acylation. Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.1 equivalents of benzoyl chloride. Allow the mixture to warm to room temperature and stir for 6 hours.

  • Step 4: Reaction Monitoring (Self-Validation). Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

    • Validation: The product will appear as a new, higher-Rf spot under UV (254 nm). The masking of the polar primary amine into a less polar secondary amide inherently increases its retention factor, providing immediate visual confirmation of conversion.

  • Step 5: Liquid-Liquid Extraction. Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl, and follow with a brine wash.

    • Causality: NaHCO₃ neutralizes residual acid chloride, while the 1M HCl wash selectively protonates and removes the TEA and DMAP into the aqueous phase.

  • Step 6: Purification (Self-Validation). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol.

    • Validation: Recrystallization exploits the differential solubility of the target amide versus trace impurities, yielding a highly crystalline product. Purity is validated via a sharp melting point and LC-MS analysis (m/z [M+H]⁺ 277.0).

Mechanistic Role in Structure-Activity Relationship (SAR) Studies

In the development of next-generation mitochondrial uncouplers, distinguishing between true uncoupling and off-target mitochondrial toxicity is paramount[1]. Active uncouplers exhibit a "biphasic effect"—promoting uncoupling at low concentrations while acting as respiratory inhibitors at high concentrations[1].

N-(2-chloro-4-nitrophenyl)benzamide is deployed in these assays to isolate the variable of the acidic proton. By introducing this compound into a cellular bioenergetics assay, researchers can definitively prove that any observed uncoupling in analog compounds is driven by protonation/deprotonation cycling, rather than mere physical disruption of the lipid bilayer by the halogenated biphenyl scaffold.

Logical Workflow of Mitochondrial Bioenergetics Profiling

G A Seahorse XF Assay Setup (Cell Plating & Equilibration) B Basal Respiration Measurement A->B C Oligomycin Addition (Blocks ATP Synthase) B->C D Compound Injection (SAR Evaluation) C->D E Niclosamide (Protonophore) Massive OCR Spike D->E Active Uncoupler F N-(2-chloro-4-nitrophenyl)benzamide (Lacks 2-OH) No OCR Change D->F Inactive Control G Rotenone / Antimycin A (ETC Shutdown) E->G F->G

Workflow for evaluating protonophoric uncoupling via Seahorse XF Cell Mito Stress Test.

Experimental Workflow: Assessing Mitochondrial Bioenergetics

To empirically validate the mechanistic differences outlined above, the following Seahorse XF Cell Mito Stress Test protocol is utilized.

Protocol 2: Seahorse XF Extracellular Flux Analysis
  • Step 1: Cellular Preparation. Seed HCT116 or HeLa cells in a Seahorse XF96 microplate and incubate overnight. One hour prior to the assay, wash and replace the growth media with unbuffered XF assay media (pH 7.4).

    • Causality: Unbuffered media is strictly required; the presence of bicarbonate or HEPES would buffer the extracellular space, masking the Extracellular Acidification Rate (ECAR) readings that run parallel to Oxygen Consumption Rate (OCR) measurements.

  • Step 2: Basal Respiration. Measure baseline OCR for 15 minutes to establish the resting metabolic state of the cells.

  • Step 3: ATP Synthase Inhibition. Inject Oligomycin (1 µM final concentration).

    • Causality: Oligomycin directly blocks Complex V (ATP synthase). Protons can no longer re-enter the mitochondrial matrix through this channel, causing the proton motive force to hyperpolarize. Consequently, electron transport slows down, and OCR drops to reflect only the natural proton leak of the membrane.

  • Step 4: SAR Compound Injection (Self-Validation). Inject N-(2-chloro-4-nitrophenyl)benzamide (10 µM) into the test wells, and Niclosamide (1 µM) into the positive control wells.

    • Validation: Niclosamide will trigger a rapid, massive spike in OCR as the Electron Transport Chain (ETC) works in overdrive to compensate for the artificially dissipated proton gradient[1]. Conversely, N-(2-chloro-4-nitrophenyl)benzamide will induce no change in OCR. This self-validating step proves the compound lacks proton-shuttling capabilities due to the absence of the ionizable 2-hydroxyl group.

  • Step 5: ETC Shutdown. Inject a combination of Rotenone and Antimycin A (0.5 µM each).

    • Causality: These compounds inhibit Complex I and Complex III, respectively, completely shutting down mitochondrial electron transport. The remaining OCR value represents non-mitochondrial oxygen consumption, allowing for the accurate calculation of maximal respiration and spare respiratory capacity.

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Foundational

Crystallographic Analysis and CIF Retrieval Protocol for N-(2-chloro-4-nitrophenyl)benzamide: A Technical Guide for Drug Development

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary In structure-based drug design (SBDD), the precise three-dimensional atomic arrangement of a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

In structure-based drug design (SBDD), the precise three-dimensional atomic arrangement of a small molecule ligand is paramount. The Crystallographic Information File (CIF) serves as the universal standard for communicating this geometric data. This whitepaper provides an authoritative, in-depth methodology for retrieving, validating, and utilizing the crystal structure of N-(2-chloro-4-nitrophenyl)benzamide (also known as 2-chloro-4-nitrobenzanilide). By understanding the causality behind its crystallographic conformation and implementing strict validation protocols, researchers can ensure high-fidelity inputs for molecular docking and pharmacophore modeling.

Molecular Architecture & Crystallographic Significance

Before querying crystallographic databases, it is critical to understand the intrinsic stereoelectronic properties of N-(2-chloro-4-nitrophenyl)benzamide that dictate its crystal packing.

Causality of Conformation

The molecular structure features a benzamide core with an electron-withdrawing chlorine atom at the 2-position and a nitro group at the 4-position[1]. This specific substitution pattern forces a non-planar conformation. The steric bulk of the ortho-chloro group restricts rotation around the C-N bond, typically resulting in a dihedral angle of approximately 60–65° between the two benzene rings[1].

Furthermore, crystallographic studies on similar benzanilides reveal that the N-H bond conformation is almost exclusively syn to the ortho-Cl substituent[2]. This is not a random occurrence; it is a thermodynamically driven alignment that minimizes dipole repulsion and optimally positions the molecule to form robust intermolecular N—H⋯O hydrogen bonds, which dictate the supramolecular packing arrangement in the solid state[2].

Quantitative Physicochemical and Crystallographic Parameters

To facilitate rapid comparison during database retrieval, the expected quantitative parameters are summarized below.

ParameterValue / CharacteristicSource / Rationale
IUPAC Name N-(2-chloro-4-nitrophenyl)benzamideStandard Nomenclature[3]
Molecular Formula C₁₃H₉ClN₂O₃Elemental Composition[3]
Molecular Weight 276.67 g/mol Mass Spectrometry Target[3]
Expected Crystal System MonoclinicTypical for benzanilide derivatives[1]
Common Space Groups P2₁/c or C2/cEnables optimal packing density[1]
Dihedral Angle ~60° – 65°Steric hindrance from ortho-Cl[1]
Hydrogen Bonding Intermolecular N—H⋯ODrives crystal lattice formation[2]

Systematic Protocol: CIF Retrieval & Integrity Validation

A CIF file is only as reliable as the refinement process that generated it. Relying on unvalidated structural data can lead to catastrophic failures in downstream in silico screening. The following self-validating workflow ensures data integrity.

Step-by-Step Methodology
  • Database Querying:

    • Access the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

    • Input the canonical SMILES string: C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[O-])Cl[3] to prevent nomenclature mismatch errors.

  • CIF Download & Parsing:

    • Download the .cif file and open it using visualization software (e.g., Mercury or OLEX2).

    • Expert Insight: Immediately check the thermal ellipsoids (ORTEP plot). Highly elongated ellipsoids suggest structural disorder or poor data resolution, which compromises the exact positioning of the nitro oxygen atoms.

  • Geometric and Refinement Validation (CheckCIF):

    • Submit the CIF to the IUCr CheckCIF utility.

    • Self-Validating Metric: Ensure the final R₁ factor is < 0.05. An R₁ > 0.05 indicates a poor fit between the structural model and the raw diffraction data. Pay close attention to A-level or B-level alerts regarding missing hydrogen atoms, as the syn N-H proton is critical for docking studies[2].

CIF_Workflow A Target Definition: N-(2-chloro-4-nitrophenyl)benzamide B Query CCDC / COD (via SMILES/InChIKey) A->B C Is CIF Available? B->C D Download .cif File C->D  Yes   E De Novo Crystallization & SCXRD C->E  No   F CheckCIF / Platon Validation (Ensure R-factor < 0.05) D->F E->F G Structure-Based Drug Design (Molecular Docking) F->G

Caption: Logical workflow for the retrieval, validation, and application of CIF data.

De Novo Crystallization and SCXRD Workflow

In cases where the specific polymorph required for pharmaceutical formulation is absent from public databases, de novo crystallization and Single Crystal X-Ray Diffraction (SCXRD) must be performed.

Experimental Protocol
  • Solvent Selection & Dissolution:

    • Choice: Use a binary solvent system (e.g., Ethanol/Dichloromethane).

    • Causality: Dichloromethane ensures complete solvation of the hydrophobic aromatic rings, while ethanol provides a protic environment to satisfy the N-H and NO₂ hydrogen-bonding requirements, preventing amorphous precipitation.

    • Dissolve 50 mg of synthesized N-(2-chloro-4-nitrophenyl)benzamide in 2 mL of the solvent mixture near its boiling point.

  • Controlled Evaporation:

    • Transfer the vial to a vibration-free environment at a constant 20°C. Puncture the cap with a narrow needle.

    • Causality: Slow evaporation over 3–7 days maintains a low degree of supersaturation, which is critical for growing defect-free single crystals rather than twinned aggregates.

  • Crystal Harvesting & Data Collection:

    • Select a crystal with dimensions between 0.1 mm and 0.3 mm. Mount it on a glass fiber using perfluoropolyether oil to prevent solvent loss.

    • Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation at cryogenic temperatures (100 K) to minimize thermal motion.

  • Structure Solution:

    • Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Crystallization_Workflow S1 Solvent Selection (EtOH / DCM mixture) S2 Dissolution & Saturation (Near Boiling Point) S1->S2 S3 Slow Evaporation (Controlled Temp, 20°C) S2->S3 S4 Crystal Harvesting (0.1 - 0.3 mm dimensions) S3->S4 S5 Single Crystal X-Ray Diffraction (Mo Kα or Cu Kα radiation) S4->S5 S6 Structure Solution & Refinement (SHELXT / SHELXL) S5->S6 S7 Generate Validated CIF File S6->S7

Caption: Step-by-step experimental methodology for de novo single crystal growth and SCXRD analysis.

Implications for Structure-Based Drug Design

Once a validated CIF file for N-(2-chloro-4-nitrophenyl)benzamide is secured, the 3D coordinates are stripped of their crystal lattice symmetry to yield a single bioactive conformation.

Because the ortho-chloro group locks the dihedral angle at ~60°[1], this molecule acts as a rigid, pre-organized pharmacophore. When importing this structure into docking software (e.g., AutoDock Vina or Schrödinger Glide), researchers must apply constraints to the amide torsion angles. Allowing full flexibility during docking ignores the immense energetic penalty of breaking the syn N-H/Cl alignment[2], which would result in false-positive binding poses. Therefore, the empirical CIF data directly dictates the boundaries of in silico conformational searches, drastically improving the predictive power of drug discovery campaigns.

References

  • PubChem. "N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117". National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

N-(2-chloro-4-nitrophenyl)benzamide: A Technical Guide on Synthesis, Inferred Biological Activity, and Research Protocols

Introduction N-(2-chloro-4-nitrophenyl)benzamide is a member of the benzamide class of chemical compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2-chloro-4-nitrophenyl)benzamide is a member of the benzamide class of chemical compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. While specific biological data for N-(2-chloro-4-nitrophenyl)benzamide is not extensively documented in publicly available literature, its structural motifs—a chlorinated and nitrated phenyl ring coupled to a benzamide core—are features of compounds with notable pharmacological activities. This technical guide provides a comprehensive overview of N-(2-chloro-4-nitrophenyl)benzamide, including its synthesis, a detailed exploration of the biological activities of structurally related compounds, a proposed mechanism of action based on this evidence, and a representative experimental protocol for assessing its potential antimicrobial efficacy. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel benzamide derivatives.

Chemical Synthesis and Characterization

The synthesis of N-(2-chloro-4-nitrophenyl)benzamide is a straightforward process that can be achieved through several established methods for amide bond formation. A common and efficient route involves the acylation of 2-chloro-4-nitroaniline with benzoyl chloride.

General Synthetic Pathway

Synthesis of N-(2-chloro-4-nitrophenyl)benzamide cluster_reactants Reactants cluster_products Products 2-chloro-4-nitroaniline 2-chloro-4-nitroaniline target_compound N-(2-chloro-4-nitrophenyl)benzamide 2-chloro-4-nitroaniline->target_compound Acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->target_compound HCl HCl

Caption: General synthetic scheme for N-(2-chloro-4-nitrophenyl)benzamide.

A typical laboratory-scale synthesis would involve the reaction of 2-chloro-4-nitroaniline with benzoyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. Alternative methods may utilize different acylating agents or coupling reagents to facilitate the amide bond formation.[1][2]

Inferred Biological Activity and IC50 Values of Structurally Related Compounds

Table 1: Biological Activities of Structurally Related Benzamide Derivatives
Compound ClassSpecific Derivative(s)Biological ActivityIC50/MIC Values
Nitrobenzamides N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivativesAntibacterialModerate to high activity against various pathogenic bacteria.[3]
Novel 4-substituted-3-nitrobenzamide derivativesAnticancerPotent anti-tumor activity against human colon cancer cell lines.[4]
N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB)AnticancerSignificant antitumor activity.[5]
Salicylanilides (contain a related core structure) Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)Mitochondrial Uncoupler, AnticancerFunctions as a protonophore, disrupting mitochondrial function.[6]
N-(2-chlorophenyl)-2-hydroxybenzamide derivativesAntibacterialGood activity against Gram-positive bacteria (MICs = 0.125–0.5 mg/mL).[7]
N-phenylbenzamides Various derivativesAntibacterial, AntifungalActivity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[8][9]

Proposed Mechanism of Action: Mitochondrial Uncoupling

Based on the well-documented activity of the structurally related salicylanilide, niclosamide, a plausible mechanism of action for N-(2-chloro-4-nitrophenyl)benzamide is the uncoupling of oxidative phosphorylation in mitochondria.[6] Mitochondrial uncouplers are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis.[10][11][12][13] This leads to an increase in oxygen consumption without a corresponding increase in ATP production, ultimately disrupting cellular energy metabolism.

Mitochondrial Uncoupling cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Protons_IMS Protons (H+) in Intermembrane Space ETC->Protons_IMS Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Protons_IMS->ATP_Synthase Flows through Compound N-(2-chloro-4-nitrophenyl)benzamide (Protonophore) Protons_IMS->Compound Binds H+ Protons_Matrix Protons (H+) in Matrix Compound->Protons_Matrix Releases H+ into Matrix ADP ADP + Pi ADP->ATP_Synthase

Caption: Proposed mechanism of mitochondrial uncoupling by N-(2-chloro-4-nitrophenyl)benzamide.

Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

Given the established antimicrobial activity of related benzamide derivatives, a foundational experiment to characterize N-(2-chloro-4-nitrophenyl)benzamide is the determination of its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a standardized and widely used technique for this purpose.[2][14][15][16][17]

Objective

To determine the MIC of N-(2-chloro-4-nitrophenyl)benzamide against selected Gram-positive and Gram-negative bacteria.

Materials
  • N-(2-chloro-4-nitrophenyl)benzamide

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator (35 ± 2 °C)

Procedure
  • Preparation of Stock Solution: Dissolve N-(2-chloro-4-nitrophenyl)benzamide in DMSO to a final concentration of 10 mg/mL. Further dilutions should be prepared in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1][14]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working stock solution of the compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation: Incubate the plate at 35 ± 2 °C for 18-24 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.[15] This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

N-(2-chloro-4-nitrophenyl)benzamide is a synthetically accessible compound with structural features that suggest a range of potential biological activities, including antimicrobial and anticancer effects. While specific experimental data for this compound remains to be fully elucidated, the information available for structurally related benzamides and salicylanilides provides a strong rationale for further investigation. The proposed mechanism of mitochondrial uncoupling offers a specific avenue for mechanistic studies. The provided experimental protocol for antimicrobial susceptibility testing serves as a starting point for the biological characterization of this and other novel benzamide derivatives. Future research should focus on a comprehensive evaluation of its biological activity profile, including cytotoxicity against various cell lines and detailed mechanistic studies.[18][19][20][21][22]

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the HPLC-UV Analysis of N-(2-chloro-4-nitrophenyl)benzamide

Introduction: The Analytical Imperative for N-(2-chloro-4-nitrophenyl)benzamide N-(2-chloro-4-nitrophenyl)benzamide is a substituted benzamide derivative with a molecular structure suggesting its potential role as an int...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for N-(2-chloro-4-nitrophenyl)benzamide

N-(2-chloro-4-nitrophenyl)benzamide is a substituted benzamide derivative with a molecular structure suggesting its potential role as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2][3][4] The presence of chromophoric groups, specifically the nitro and benzoyl moieties, makes it an ideal candidate for analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[5]

The development of a robust and reliable analytical method is paramount for ensuring the quality and purity of N-(2-chloro-4-nitrophenyl)benzamide. This involves not only the quantification of the active compound but also the identification and monitoring of any process-related impurities or degradation products.[6] This application note provides a comprehensive, step-by-step guide for the development and validation of a stability-indicating HPLC-UV method for N-(2-chloro-4-nitrophenyl)benzamide, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific validity and regulatory compliance.[7][8][9]

Physicochemical Properties of N-(2-chloro-4-nitrophenyl)benzamide

A fundamental understanding of the analyte's physicochemical properties is critical for methodical HPLC method development.

PropertyValueSource
Chemical Formula C₁₃H₉ClN₂O₃[1][3]
Molecular Weight 276.67 g/mol [1][3]
IUPAC Name N-(2-chloro-4-nitrophenyl)benzamide[1]
Predicted LogP 3.3563[4]
Appearance Predicted to be a solid[10]
Solubility Predicted to be sparingly soluble in water; soluble in organic solvents like acetonitrile and methanol.[10]

The predicted LogP value suggests that N-(2-chloro-4-nitrophenyl)benzamide is a relatively non-polar compound, making it well-suited for reversed-phase HPLC.

HPLC-UV Method Development and Optimization

The following protocol outlines a starting point for the HPLC-UV analysis of N-(2-chloro-4-nitrophenyl)benzamide. Optimization may be required based on the specific HPLC system and column used.

Instrumentation, Materials, and Reagents
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point due to its versatility with non-polar to moderately polar compounds.[11][12]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade)

    • N-(2-chloro-4-nitrophenyl)benzamide Reference Standard

Chromatographic Conditions

The selection of chromatographic parameters is based on the physicochemical properties of the analyte and common practices for the analysis of nitroaromatic compounds.[13][14][15]

ParameterRecommended ConditionRationale
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe use of a buffered aqueous mobile phase with an organic modifier is standard for reversed-phase chromatography. Formic acid is a volatile buffer suitable for potential future work with mass spectrometry and helps to ensure consistent peak shapes.
Gradient Elution 0-15 min: 40-90% B15-17 min: 90% B17-18 min: 90-40% B18-25 min: 40% BA gradient elution is proposed to ensure the elution of the analyte of interest as well as any potential impurities with differing polarities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times and peak shapes.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds with nitro groups, offering good sensitivity.[13][14] A photodiode array detector can be used to determine the optimal wavelength by examining the UV spectrum of the analyte.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Sample and Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the N-(2-chloro-4-nitrophenyl)benzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

  • Sample Solution: Prepare the sample by dissolving a known amount in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[7][8][9][16]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation studies are a critical part of demonstrating specificity for a stability-indicating method.[6][17][18][19]

Forced Degradation Protocol:

Prepare solutions of N-(2-chloro-4-nitrophenyl)benzamide at a concentration of approximately 100 µg/mL and subject them to the following stress conditions:

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before analysis. The goal is to achieve 5-20% degradation of the active ingredient.[17]

Acceptance Criteria: The method is considered specific if the peak for N-(2-chloro-4-nitrophenyl)benzamide is well-resolved from any degradation products and placebo components, with a peak purity index greater than 0.995.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[7]

Protocol: Analyze the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[7]

Protocol: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

Data Analysis: Calculate the percentage recovery at each level.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.

Data Analysis: Calculate the relative standard deviation (RSD) for the results.

Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Protocol: Introduce small variations to the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

System Suitability

System suitability tests are an integral part of the analytical method to ensure the performance of the chromatographic system.[8]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (for six replicate injections)

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis stock Prepare Stock Standard working Prepare Working Standards stock->working injection Inject into HPLC System working->injection sample Prepare Sample Solution sample->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Quantification integration->calculation

Caption: HPLC-UV Analytical Workflow for N-(2-chloro-4-nitrophenyl)benzamide.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC-UV method for the analysis of N-(2-chloro-4-nitrophenyl)benzamide. By adhering to the principles outlined and performing a thorough method validation as per ICH guidelines, researchers and analytical scientists can ensure the generation of accurate, reliable, and reproducible data. This is crucial for quality control, stability assessment, and regulatory submissions in the pharmaceutical and chemical industries. The provided method serves as a robust starting point, which can be further optimized to meet the specific requirements of different laboratory setups and sample matrices.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Full article: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117. PubChem. [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. PMC. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. Chromatography Online. [Link]

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. ResearchGate. [Link]

  • Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST WebBook. [Link]

  • Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scirp.org. [Link]

Sources

Application

Preparation of N-(2-chloro-4-nitrophenyl)benzamide stock solutions in DMSO

Application Note: Preparation, Validation, and Storage of N-(2-chloro-4-nitrophenyl)benzamide Stock Solutions in DMSO Executive Summary & Rationale N-(2-chloro-4-nitrophenyl)benzamide (CID 522117) is a synthetic benzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Validation, and Storage of N-(2-chloro-4-nitrophenyl)benzamide Stock Solutions in DMSO

Executive Summary & Rationale

N-(2-chloro-4-nitrophenyl)benzamide (CID 522117) is a synthetic benzamide derivative structurally related to the anthelmintic drug niclosamide[1][2]. In preclinical research, niclosamide and its analogs are heavily utilized for their ability to act as mild mitochondrial uncouplers[3]. By dissipating the proton gradient across the inner mitochondrial membrane, these compounds inhibit oxidative phosphorylation, decrease intracellular ATP, and subsequently activate AMP-activated protein kinase (AMPK) while inhibiting mTOR signaling[2][4].

Due to the highly hydrophobic nature of the benzamide scaffold and the presence of the nitro-aromatic ring, N-(2-chloro-4-nitrophenyl)benzamide exhibits poor aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent for preparing highly concentrated stock solutions for in vitro and in vivo assays. This application note details a self-validating protocol to ensure complete solvation, prevent freeze-thaw degradation, and maintain compound integrity.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the physicochemical properties of N-(2-chloro-4-nitrophenyl)benzamide is critical for predicting its behavior in solution and preventing assay failure.

Table 1: Physicochemical Properties of N-(2-chloro-4-nitrophenyl)benzamide

PropertyValueRelevance to Solvation
Molecular Formula C13H9ClN2O3[1]Dictates mass-to-molarity conversions.
Molecular Weight 276.67 g/mol [1]Required for precise stock concentration calculations.
LogP (Computed) ~3.6[1]High lipophilicity necessitates a polar aprotic solvent (DMSO).
Hydrogen Bonding 1 Donor, 3 Acceptors[1]DMSO acts as a strong H-bond acceptor, disrupting the crystal lattice.

Causality of Solvation: DMSO is selected because its highly polar S=O bond interacts favorably with the hydrogen bond donor (amide N-H) of the compound, while its hydrophobic methyl groups accommodate the aromatic rings. However, DMSO is highly hygroscopic. The introduction of water into the DMSO stock dramatically reduces the solubility limit of the compound, leading to micro-precipitation and potential hydrolysis[5][6]. Therefore, anhydrous DMSO (≥99.9%) must be used.

Experimental Protocol: Self-Validating Stock Preparation

To ensure assay reproducibility, the preparation of the stock solution must follow a rigorous, step-by-step methodology.

Table 2: Mass/Volume Reconstitution Matrix for N-(2-chloro-4-nitrophenyl)benzamide

Desired Stock ConcentrationVolume of Anhydrous DMSOMass of Compound Required
1 mM1.0 mL0.277 mg
10 mM1.0 mL2.767 mg
50 mM1.0 mL13.834 mg

Step-by-Step Methodology:

  • Equilibration : Allow the lyophilized N-(2-chloro-4-nitrophenyl)benzamide powder to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, introducing water that compromises stability and solubility[7].

  • Weighing : Using an analytical microbalance, weigh the required mass into a sterile, amber glass vial. Amber glass is used to prevent potential photodegradation of the nitro-aromatic system[8].

  • Solvent Addition : Add the calculated volume of anhydrous DMSO (≥99.9% purity).

  • Agitation & Heating : Vortex the suspension for 30-60 seconds. If the compound does not immediately dissolve, place the vial in a 37°C water bath and sonicate for 5-10 minutes. Causality: Sonication provides the kinetic energy required to overcome the lattice energy of the solid state, while 37°C is mild enough to prevent thermal degradation.

  • Self-Validation (Visual Inspection) : Hold the vial against a dark background and shine a light through it. The solution must be completely transparent. The presence of a Tyndall effect (scattering of light) indicates undissolved micro-particulates. If observed, repeat step 4.

  • Aliquoting : Divide the master stock into single-use aliquots (e.g., 20-50 µL) in tightly sealed microcentrifuge tubes.

Workflow Start 1. Weigh N-(2-chloro-4-nitrophenyl)benzamide (Equilibrate to RT first) AddDMSO 2. Add Anhydrous DMSO (≥99.9%) (Minimize atmospheric exposure) Start->AddDMSO Mix 3. Vortex & Sonicate (Water bath, 37°C, 5-10 min) AddDMSO->Mix Inspect 4. Visual Inspection (Check for Tyndall effect) Mix->Inspect Inspect->Mix Particulates Present Aliquot 5. Aliquot into Amber Vials (Single-use volumes) Inspect->Aliquot Solution Clear Store 6. Store at -20°C or -80°C (Argon overlay recommended) Aliquot->Store

Caption: Step-by-step workflow for the preparation and validation of benzamide DMSO stock solutions.

Quality Control & Storage

Long-term storage of repository compounds in DMSO is heavily influenced by environmental conditions[9].

  • Temperature & Freeze-Thaw Cycles : Store aliquots at -20°C or -80°C. Repeated freeze-thaw cycles can induce localized concentration gradients and precipitation[5]. Single-use aliquots eliminate this risk.

  • Atmospheric Control : For optimal stability, overlay the headspace of the storage vials with an inert gas (Argon or Nitrogen) before sealing. This prevents oxidative degradation and displaces atmospheric moisture[7][9].

  • Analytical Validation : For critical assays, validate the stock concentration and purity using LC-UV-MS prior to use, as degradation products (e.g., resulting from nitro-reduction or amide hydrolysis) can confound biological readouts[5][10].

Downstream Application Context: Mitochondrial Uncoupling

When applied to in vitro cell cultures, the DMSO stock should be diluted in the aqueous assay buffer immediately prior to use. The final DMSO concentration in the biological assay should not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Once introduced to the cellular environment, niclosamide analogs like N-(2-chloro-4-nitrophenyl)benzamide partition into the inner mitochondrial membrane[3]. Their weakly acidic nature allows them to act as protonophores, shuttling protons across the membrane and uncoupling oxidative phosphorylation from ATP synthesis[2][10].

Mechanism Compound N-(2-chloro-4-nitrophenyl)benzamide (Niclosamide Analog) Mito Mitochondrial Inner Membrane (Proton Translocation) Compound->Mito Partitioning OxPhos Uncoupled Oxidative Phosphorylation Mito->OxPhos Ionophore Activity ATP Decreased Intracellular ATP (↑ AMP/ATP Ratio) OxPhos->ATP Metabolic Stress AMPK AMPK Activation ATP->AMPK Energy Sensing mTOR mTOR Inhibition (Anti-proliferative) AMPK->mTOR Pathway Blockade

Caption: Signaling pathway and mechanism of action for niclosamide-derived mitochondrial uncouplers.

References

  • National Center for Biotechnology Information. "N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117 - PubChem." nih.gov. 1

  • Chen, M., et al. "Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC." nih.gov. 3

  • Jiang, H., et al. "The magic bullet: Niclosamide - Frontiers." frontiersin.org. 2

  • Alasadi, A., et al. "Bioenergetic modulation with the mitochondria uncouplers SR4 and niclosamide prevents proliferation and growth... | Oncotarget." oncotarget.com. 4

  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions - PubMed." nih.gov. 5

  • Engeloch, C., et al. "Stability of Screening Compounds in Wet DMSO - ResearchGate." researchgate.net. 6

  • BenchChem. "Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO." benchchem.com. 7

  • BenchChem. "Technical Support Center: Compound Stability in DMSO-d6." benchchem.com. 8

  • Liao, Y., et al. "Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - MDPI." mdpi.com. 10

Sources

Method

N-(2-chloro-4-nitrophenyl)benzamide as a precursor in organic synthesis

An In-Depth Guide to the Synthetic Utility of N-(2-chloro-4-nitrophenyl)benzamide Authored by: A Senior Application Scientist N-(2-chloro-4-nitrophenyl)benzamide is a versatile and highly functionalized precursor in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Utility of N-(2-chloro-4-nitrophenyl)benzamide

Authored by: A Senior Application Scientist

N-(2-chloro-4-nitrophenyl)benzamide is a versatile and highly functionalized precursor in modern organic synthesis. Its unique arrangement of reactive sites—a reducible nitro group, a nucleophilically substitutable chloro group, and a stable amide linkage—makes it an ideal starting material for constructing complex molecular architectures. The core benzanilide structure is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] This guide provides an in-depth exploration of N-(2-chloro-4-nitrophenyl)benzamide's applications, focusing on its role in the synthesis of high-value heterocyclic systems such as benzimidazoles and quinazolinones, as well as its utility as a scaffold for developing novel pharmacologically active agents. Detailed, field-proven protocols, mechanistic insights, and data are presented to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this key intermediate.

Synthesis and Characterization of the Precursor

The reliable synthesis of the starting material is paramount for any multi-step synthetic campaign. N-(2-chloro-4-nitrophenyl)benzamide can be prepared efficiently through the acylation of 2-chloro-4-nitroaniline with benzoyl chloride. This standard Schotten-Baumann-type reaction proceeds cleanly and provides the precursor in high yield.

Experimental Protocol: Synthesis of N-(2-chloro-4-nitrophenyl)benzamide

Materials:

  • 2-chloro-4-nitroaniline

  • Benzoyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloro-4-nitroaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture. A precipitate may form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to afford N-(2-chloro-4-nitrophenyl)benzamide as a pure solid.

Data Presentation: Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₃H₉ClN₂O₃[2]
Molecular Weight 276.68 g/mol [3]
CAS Number 64160-38-9[2]
Appearance Typically an off-white to yellow solid
Visualization: Synthetic Workflow

cluster_materials Starting Materials cluster_process Reaction & Workup A 2-chloro-4-nitroaniline C 1. Mix in DCM with Pyridine 2. Add Benzoyl Chloride at 0°C 3. Stir at RT for 4-6h A->C B Benzoyl Chloride B->C D Aqueous Workup (HCl, NaHCO₃, Brine) C->D E Dry & Concentrate D->E F Purification (Recrystallization) E->F G N-(2-chloro-4-nitrophenyl)benzamide F->G

Caption: Workflow for the synthesis of N-(2-chloro-4-nitrophenyl)benzamide.

Application in Heterocyclic Synthesis: The Benzimidazole Scaffold

Benzimidazoles are a cornerstone of medicinal chemistry, found in drugs such as proton-pump inhibitors (omeprazole) and anthelmintics (albendazole).[4] N-(2-chloro-4-nitrophenyl)benzamide is an excellent precursor for 2-phenyl-5-chlorobenzimidazole via a reductive cyclization strategy.

Scientific Rationale & Mechanistic Insight

The synthesis relies on a two-step sequence performed in a single pot. First, the nitro group at the 4-position is selectively reduced to a primary amine. This in-situ generation of an ortho-amino anilide intermediate is the critical step. The newly formed amino group then acts as an intramolecular nucleophile, attacking the amide carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the aromatic benzimidazole ring. Iron powder in an acidic medium like formic or acetic acid is an effective and economical choice for this transformation, as it chemoselectively reduces the nitro group while leaving the aryl chloride and amide functionalities intact.[5]

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-5-chlorobenzimidazole

Materials:

  • N-(2-chloro-4-nitrophenyl)benzamide

  • Iron powder (Fe)

  • Glacial acetic acid or Formic acid

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • To a suspension of N-(2-chloro-4-nitrophenyl)benzamide (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 5:1 v/v), add iron powder (4-5 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent.

  • Dissolve the residue in ethyl acetate and carefully neutralize the remaining acid by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure 2-phenyl-5-chlorobenzimidazole.

Visualization: Reductive Cyclization Mechanism

Start N-(2-chloro-4-nitrophenyl)benzamide Intermediate1 Ortho-amino anilide intermediate Start->Intermediate1 1. Fe / AcOH (Nitro Reduction) Intermediate2 Cyclic hemiaminal Intermediate1->Intermediate2 2. Intramolecular Nucleophilic Attack Product 2-Phenyl-5-chlorobenzimidazole Intermediate2->Product 3. Dehydration (-H₂O)

Caption: Mechanistic pathway for benzimidazole synthesis from the precursor.

Application in Heterocyclic Synthesis: The Quinazolinone Scaffold

Quinazolinones are another class of heterocycles with significant pharmacological importance, known for their sedative, hypnotic, and anticancer activities.[6][7] The synthesis of quinazolinones from N-(2-chloro-4-nitrophenyl)benzamide proceeds via a two-step process involving the formation of a stable 2-aminobenzamide intermediate.

Scientific Rationale & Mechanistic Insight

Unlike the direct cyclization to benzimidazoles, forming the quinazolinone ring from our precursor requires an additional carbon atom. The strategy involves two discrete steps:

  • Selective Reduction: The nitro group is reduced to an amine to generate N-(4-amino-2-chlorophenyl)benzamide. This intermediate is a substituted 2-aminobenzamide, a classic starting material for quinazolinone synthesis.[6]

  • Cyclocondensation: The 2-aminobenzamide intermediate is then reacted with an aldehyde or its equivalent. The primary amino group condenses with the aldehyde to form a Schiff base, which then undergoes intramolecular cyclization via attack of the amide nitrogen onto the imine carbon, followed by oxidation or elimination to yield the final quinazolinone product.[8]

Experimental Protocol: Two-Step Synthesis of a 6-Chloro-2-aryl-quinazolin-4(3H)-one

Step 1: Synthesis of N-(4-amino-2-chlorophenyl)benzamide Materials:

  • N-(2-chloro-4-nitrophenyl)benzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated HCl

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve N-(2-chloro-4-nitrophenyl)benzamide (1.0 eq) in ethanol.

  • Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl to the flask.

  • Heat the mixture at 50-60 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction and pour it onto crushed ice.

  • Carefully basify the mixture with a cold concentrated NaOH solution to pH > 10.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-(4-amino-2-chlorophenyl)benzamide, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Chloro-2-phenyl-3-phenylquinazolin-4(3H)-one Materials:

  • N-(4-amino-2-chlorophenyl)benzamide (from Step 1)

  • Benzaldehyde (or other desired aldehyde)

  • p-Toluenesulfonic acid (p-TSA) or acetic acid

  • Toluene or DMSO

Procedure:

  • In a flask equipped with a Dean-Stark trap, dissolve the intermediate from Step 1 (1.0 eq) and benzaldehyde (1.2 eq) in toluene.

  • Add a catalytic amount of p-TSA (0.1 eq).

  • Reflux the mixture for 8-12 hours, collecting the water that is formed.

  • Cool the reaction mixture. The product may precipitate upon cooling. If so, filter the solid and wash with cold toluene or hexanes.

  • If no precipitate forms, wash the reaction mixture with saturated NaHCO₃ solution, dry the organic layer, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Visualization: Quinazolinone Synthetic Pathway

cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclocondensation A N-(2-chloro-4-nitrophenyl)benzamide B N-(4-amino-2-chlorophenyl)benzamide A->B SnCl₂ / HCl D Cyclization & Dehydrogenation B->D C Aldehyde (R-CHO) C->D E Substituted Quinazolinone D->E p-TSA, heat

Caption: Two-step pathway for the synthesis of quinazolinones.

Application as a Scaffold for Bioactive Molecules

The N-(2-chloro-4-nitrophenyl)amide moiety is a key component in numerous compounds with documented biological activity. By using 2-chloro-4-nitroaniline as the core amine and varying the acylating agent, diverse libraries of potential drug candidates can be generated for screening.

Scientific Rationale

The electronic properties of the 2-chloro-4-nitrophenyl group, combined with the hydrogen bonding capability of the amide linkage, make this a potent pharmacophore. It serves as a rigid scaffold to which various functionalities can be attached via the benzoyl portion of the molecule. This allows for systematic Structure-Activity Relationship (SAR) studies. For instance, derivatives of this scaffold have demonstrated potential as antidiabetic and antimicrobial agents.[9][10] The well-known drug Niclosamide, an anthelmintic agent also being investigated for anticancer and antiviral properties, contains the N-(2-chloro-4-nitrophenyl) group, underscoring its therapeutic relevance.[11]

General Protocol: Library Synthesis of N-(2-chloro-4-nitrophenyl)benzamide Analogues

Materials:

  • 2-chloro-4-nitroaniline

  • A library of substituted benzoic acids

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In an array of reaction vials, add a substituted benzoic acid (1.1 eq), EDCI (1.2 eq), and a catalytic amount of DMAP to the appropriate solvent (e.g., DCM).

  • Stir the mixtures at room temperature for 30 minutes to pre-activate the carboxylic acids.

  • Add a solution of 2-chloro-4-nitroaniline (1.0 eq) to each vial.

  • Stir the reactions at room temperature for 12-24 hours.

  • Process the reactions in parallel: dilute with ethyl acetate, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layers (e.g., using a phase separator or anhydrous Na₂SO₄) and concentrate.

  • Purify the individual analogues using preparative TLC, column chromatography, or HPLC.

Data Presentation: Examples of Bioactive Analogues
Compound Name / ClassBiological ActivityReference(s)
NiclosamideAnthelmintic, potential anticancer, antiviral[11]
N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamideAntibacterial[9]
N-(alkyl/aryl)-benzamide derivativesAntidiabetic, antimicrobial, anticancer[9][10]
N-Phenylbenzamide DerivativesAntiprotozoal (targeting kinetoplastid parasites)[12]
Visualization: Analogue Library Synthesis

cluster_acids Library of Substituted Benzoic Acids cluster_products Library of Bioactive Analogues Aniline 2-chloro-4-nitroaniline Reaction EDCI, DMAP DCM, RT Aniline->Reaction Acid1 R₁-COOH Acid2 R₂-COOH Acid1->Reaction Acid3 R₃-COOH Acid2->Reaction More ... Acid3->Reaction Prod1 Analogue 1 Reaction->Prod1 Prod2 Analogue 2 Reaction->Prod2 Prod3 Analogue 3 Reaction->Prod3 More2 ...

Caption: General scheme for creating a library of bioactive benzamide analogues.

References

  • In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations - Taylor & Francis . Taylor & Francis Online. Available at: [Link]

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media . Walsh Medical Media. Available at: [Link]

  • Benzimidazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones . Frontiers. Available at: [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening - SciSpace . SciSpace. Available at: [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI . MDPI. Available at: [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst - Oriental Journal of Chemistry . Oriental Journal of Chemistry. Available at: [Link]

  • One-Pot Synthesis of Quinazolinone Derivatives from Nitro-Compounds with the Aid of Low-Valent Titanium - ACS Publications . ACS Publications. Available at: [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry . Elsevier. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature - ThaiScience . ThaiScience. Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. Available at: [Link]

  • The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives . Biointerfaceresearch. Available at: [Link]

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide - ResearchGate . ResearchGate. Available at: [Link]

  • SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM . HETEROCYCLES. Available at: [Link]

Sources

Application

Application Note: Comprehensive ¹H and ¹³C NMR Elucidation of N-(2-chloro-4-nitrophenyl)benzamide

Executive Summary & Scientific Context N-(2-chloro-4-nitrophenyl)benzamide (PubChem CID 522117)[1] is a highly functionalized diaryl compound that serves as a critical structural motif in drug discovery. Most notably, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

N-(2-chloro-4-nitrophenyl)benzamide (PubChem CID 522117)[1] is a highly functionalized diaryl compound that serves as a critical structural motif in drug discovery. Most notably, it acts as a precursor and structural analog in the development of next-generation niclosamide derivatives, which are actively investigated for their potent mitochondrial uncoupling activity and metabolic reprogramming capabilities in oncology[2]. Due to its commercial relevance in synthetic libraries[3], rigorous structural verification is paramount.

This application note provides a definitive, self-validating protocol for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of N-(2-chloro-4-nitrophenyl)benzamide. By mapping the specific inductive and mesomeric effects of its substituents, researchers can establish a highly reliable analytical framework for quality control.

Structural & Electronic Causality

To interpret the NMR spectra accurately, one must first understand the causality behind the chemical shifts. The molecule consists of two distinct aromatic systems separated by an amide linkage:

  • Ring A (Benzoyl Ring): A monosubstituted benzene ring. The carbonyl group acts as an electron-withdrawing group (EWG) via mesomeric effects (-M), deshielding the ortho and para protons.

  • Ring B (Aniline-Derived Ring): A 1,2,4-trisubstituted benzene ring. This ring features a complex interplay of electronic effects:

    • -NO₂ (C4): A powerful EWG (-I, -M) that strongly deshields the ortho protons (H-3 and H-5).

    • -Cl (C2): An electronegative halogen that exerts a localized inductive withdrawal (-I) but is mesomerically donating (+M), leading to heavy-atom shielding effects on the ipso carbon.

    • -NHCOPh (C1): The amide nitrogen is electron-donating (+M) to Ring B, but this effect is attenuated by the adjacent carbonyl group.

These competing electronic effects create a highly predictable AMX spin system on Ring B, which serves as the primary diagnostic fingerprint for this molecule.

SpinSystem RingB Ring B (Aniline Derivative) AMX Spin System H3 H-3 Proton Doublet (J = 2.5 Hz) RingB->H3 Meta to Cl/NO2 H5 H-5 Proton Doublet of Doublets (J = 9.0, 2.5 Hz) RingB->H5 Ortho to NO2 H6 H-6 Proton Doublet (J = 9.0 Hz) RingB->H6 Ortho to NH H3->H5 Meta Coupling H5->H6 Ortho Coupling

AMX spin system coupling logic for the 2-chloro-4-nitrophenyl ring.

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I emphasize that an NMR protocol must not just generate data; it must validate itself. This workflow is designed as a closed-loop validation system . If the ¹H integration does not sum perfectly to 9 protons, or if the ¹³C spectrum yields anything other than exactly 11 distinct carbon resonances, the system automatically flags the sample for degradation (e.g., hydrolysis into 2-chloro-4-nitroaniline and benzoic acid), halting downstream assays.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 10–15 mg of the analyte.

    • Dissolve in 0.6 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆, 100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is strictly required over CDCl₃. The rigid, planar nature of the molecule and the strong intermolecular hydrogen bonding of the amide group render it poorly soluble in non-polar solvents. DMSO disrupts these hydrogen bonds, yielding sharp, highly resolved peaks.

  • Instrument Setup (400 MHz or 600 MHz Spectrometer):

    • Insert the sample, lock onto the deuterium signal of DMSO-d₆, and execute automated tuning/matching.

    • Shim the Z1-Z5 gradients until the TMS peak full-width at half-maximum (FWHM) is < 1.0 Hz.

  • Acquisition Parameters:

    • ¹H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans.

    • ¹³C NMR: Use a proton-decoupled pulse program (zgpg30). Critical: Set D1 to 3.0 seconds. The quaternary carbons (C=O, C-Cl, C-NO₂) lack attached protons and thus have exceptionally long T₁ relaxation times. A longer D1 ensures these critical diagnostic peaks are visible. Acquire 512–1024 scans.

  • Data Processing & Calibration:

    • Apply an exponential window function (Line Broadening: 0.3 Hz for ¹H; 1.0 Hz for ¹³C).

    • Phase and baseline correct the spectra.

    • Calibrate using the residual DMSO pentet at 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C), adhering to standard solvent calibration protocols ().

Workflow A Sample Prep (10 mg in DMSO-d6) B Lock & Shim (Z1-Z5 Optimization) A->B C Acquisition (1H: 16 scans, 13C: 1024 scans) B->C D Processing (FT, Phase & Baseline Correction) C->D E Data Validation (Integration & Shift Calibration) D->E

Step-by-step NMR acquisition and processing workflow for structural validation.

Spectral Data Presentation & Mechanistic Assignments

The following tables summarize the expected chemical shifts, multiplicities, and the mechanistic causality behind each assignment, derived from established empirical rules for NMR spectroscopy ().

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Positionδ (ppm)MultiplicityJ (Hz)Int.Causality & Mechanistic Assignment
-NH ~10.65s (broad)-1HAmide proton. Strongly deshielded due to hydrogen bonding with DMSO and the extended conjugation with the electron-deficient nitrophenyl ring.
H-3 (Ring B) ~8.45d2.51HFlanked by -Cl and -NO₂. Experiences maximum deshielding from the adjacent nitro group. Exhibits only meta-coupling to H-5.
H-5 (Ring B) ~8.25dd9.0, 2.51HOrtho to -NO₂ and meta to -Cl. Exhibits both ortho-coupling (to H-6) and meta-coupling (to H-3).
H-6 (Ring B) ~8.10d9.01HOrtho to the amide group. Shielded relative to H-3/H-5, but still downfield due to the overall electron-deficient nature of the ring.
H-2', H-6' (Ring A) ~7.98d (or m)7.52HOrtho protons of the benzoyl ring. Deshielded by the magnetic anisotropy of the adjacent C=O double bond.
H-4' (Ring A) ~7.65t (or m)7.51HPara proton of the benzoyl ring.
H-3', H-5' (Ring A) ~7.55t (or m)7.52HMeta protons of the benzoyl ring. Least affected by the carbonyl's deshielding cone.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Note: The molecule contains 13 carbons, but due to the symmetry of the benzoyl ring (C-2'/C-6' and C-3'/C-5' are equivalent), exactly 11 distinct signals will be observed.

Positionδ (ppm)TypeCausality & Mechanistic Assignment
C=O ~165.8CqAmide carbonyl carbon. Highly deshielded by oxygen electronegativity.
C-4 (Ring B) ~144.2CqIpso to -NO₂. Strongly deshielded by the inductive (-I) pull of the nitro group.
C-1 (Ring B) ~141.5CqIpso to -NHCOPh. Deshielded by the electronegative amide nitrogen.
C-1' (Ring A) ~134.1CqIpso carbon of the benzoyl ring attached to the carbonyl.
C-4' (Ring A) ~132.5CHPara carbon of the benzoyl ring.
C-3', C-5' (Ring A) ~128.8CHMeta carbons of the benzoyl ring.
C-2', C-6' (Ring A) ~128.2CHOrtho carbons of the benzoyl ring.
C-2 (Ring B) ~127.5CqIpso to -Cl. The heavy atom effect of chlorine prevents this from shifting further downfield despite its electronegativity.
C-5 (Ring B) ~126.3CHOrtho to -NO₂, meta to -Cl.
C-6 (Ring B) ~125.1CHOrtho to -NHCOPh.
C-3 (Ring B) ~124.0CHSandwiched between -Cl and -NO₂. Paradoxically shielded due to complex tensor interactions and mesomeric (+M) donation from chlorine.

Quality Control & Troubleshooting

  • Broadening of the NH Signal: If the NH signal at ~10.65 ppm appears excessively broad or is missing, this indicates chemical exchange with trace water in the solvent. Action: Ensure the use of fresh, ampouled DMSO-d₆. Check for a large residual water peak at ~3.33 ppm.

  • Missing Quaternary Carbons in ¹³C: If C-4, C-1, or C-2 of Ring B are absent in the ¹³C spectrum, the relaxation delay (D1) is too short. Action: Increase D1 to ≥ 3.0 seconds and increase the number of scans to >1024 to compensate for the lack of Nuclear Overhauser Effect (NOE) enhancement on these carbons.

  • Peak Overlap: At lower magnetic fields (<300 MHz), the H-6 proton of Ring B and the H-2'/H-6' protons of Ring A may overlap around 8.0 ppm. Action: Rely on the integration values (3H total for the multiplet) and the distinct splitting of H-5 (dd) and H-3 (d) to validate the structure.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 522117, N-(2-Chloro-4-nitrophenyl)benzamide. Retrieved March 29, 2026. URL: [Link]

  • Chen, Y., et al. (2025). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv. URL: [Link]

  • Accela ChemBio Inc. Product Catalog: N-(2-chloro-4-nitrophenyl)benzamide (SY093270). URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL: [Link]

Sources

Method

Mass spectrometry fragmentation pathways for N-(2-chloro-4-nitrophenyl)benzamide

Decoding the Gas-Phase Fragmentation of N-(2-chloro-4-nitrophenyl)benzamide: An Advanced MS/MS Application Note Introduction and Mechanistic Theory Structural elucidation of halogenated and nitrated benzanilides using li...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding the Gas-Phase Fragmentation of N-(2-chloro-4-nitrophenyl)benzamide: An Advanced MS/MS Application Note

Introduction and Mechanistic Theory

Structural elucidation of halogenated and nitrated benzanilides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires a deep understanding of gas-phase dissociation kinetics. N-(2-chloro-4-nitrophenyl)benzamide (CID 522117)[1] presents a unique analytical model due to its multi-functional architecture: an amide core flanked by an unsubstituted phenyl ring and an aniline ring bearing ortho-chloro and para-nitro substituents.

When subjected to Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+), the protonated precursor [M+H]⁺ at m/z 277.04 undergoes three distinct, competitive fragmentation pathways. Understanding the causality behind these pathways is essential for accurate structural assignment:

  • Pathway A: Charge-Driven Amide Cleavage. The most kinetically favorable site for protonation is the amide carbonyl oxygen or nitrogen. Heterolytic cleavage of the C-N bond yields the highly stable, resonance-stabilized benzoyl cation (m/z 105.03), which subsequently loses carbon monoxide (CO) to form the phenyl cation (m/z 77.04)[2].

  • Pathway B: The Ortho-Proximity Effect (Cyclization). A hallmark of 2-substituted benzanilides is the spatial proximity of the amide carbonyl to the ortho-substituent. Upon collisional activation, the carbonyl oxygen acts as a nucleophile, attacking the ortho-position of the aniline ring. While Electron Ionization (EI) typically drives a radical loss of Cl•[3], the even-electron rule in ESI dictates the neutral loss of HCl (36 Da). This cyclization expels HCl and forms a highly stable protonated 2-phenyl-5-nitrobenzoxazole (m/z 241.06).

  • Pathway C: Nitro Group Dynamics. The para-nitro group is susceptible to the neutral loss of NO₂ (46 Da), generating a de-nitrated fragment at m/z 231.04.

Self-Validating Experimental Design and Protocol

To confidently map these pathways, we employ a self-validating isotopic tracking protocol . Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in a ~3:1 ratio. By monitoring which fragment ions retain this 3:1 isotopic signature and which revert to a monoisotopic profile, the mass spectrometer inherently validates the presence or absence of the chlorine atom in every assigned substructure.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in 50:50 Methanol/Water containing 0.1% Formic Acid.

    • Causality: Formic acid provides the abundant protons necessary to drive high-yield [M+H]⁺ formation in the ESI source, ensuring a strong precursor signal for downstream CID.

  • LC Introduction: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) using a rapid 5-minute gradient (5% to 95% Organic).

    • Causality: Desalts the sample and separates the target analyte from potential synthesis impurities (e.g., unreacted 2-chloro-4-nitroaniline) that could cause isobaric interference.

  • MS/MS Acquisition (Stepped NCE): Operate the mass spectrometer in ESI+ mode. Isolate the precursor at m/z 277.04 (with a 3.0 m/z isolation window to co-isolate the ³⁷Cl isotope at 279.04). Apply Stepped Normalized Collision Energies (NCE) of 20, 40, and 60 eV.

    • Causality: Low collision energy (20 eV) is required to capture fragile transitions like the proximity-driven HCl loss. High energy (60 eV) is necessary to drive the secondary cleavage of the benzoyl cation into the phenyl cation. Stepping the energies consolidates all structural information into a single, comprehensive MS/MS spectrum.

  • Data Processing & Isotopic Filtering: Filter the resulting fragment list based on isotopic distribution. Fragments exhibiting a 3:1 doublet spaced by 2.0 Da confirm the retention of the aniline ring.

Workflow S1 Step 1: Analyte Protonation 0.1% FA in MeOH/H2O S2 Step 2: Precursor Isolation Target m/z 277 & 279 (3:1 Ratio) S1->S2 S3 Step 3: Stepped NCE CID Energies: 20, 40, 60 eV S2->S3 S4 Step 4: Isotopic Validation Filter fragments by Cl retention S3->S4

Fig 1. Self-validating LC-MS/MS workflow utilizing isotopic pattern recognition.

Quantitative Data and Structural Assignments

The following table summarizes the quantitative exact mass data and the self-validating isotopic logic used to confirm the fragmentation pathways of N-(2-chloro-4-nitrophenyl)benzamide.

Fragment DescriptionTheoretical m/z (³⁵Cl)Chemical FormulaIsotopic SignatureDiagnostic Significance
Precursor Ion 277.0374[C₁₃H₁₀ClN₂O₃]⁺3:1 (³⁵Cl:³⁷Cl)Confirms intact protonated molecule.
Benzoxazole Cation 241.0608[C₁₃H₉N₂O₃]⁺MonoisotopicConfirms ortho-proximity effect (Neutral loss of HCl, 36 Da).
De-nitrated Ion 231.0448[C₁₃H₁₀ClNO]⁺3:1 (³⁵Cl:³⁷Cl)Confirms presence of labile para-NO₂ group.
Benzoyl Cation 105.0335[C₇H₅O]⁺MonoisotopicConfirms unsubstituted benzamide core.
Phenyl Cation 77.0386[C₆H₅]⁺MonoisotopicSecondary cleavage of benzoyl cation (Loss of CO).

Fragmentation Pathway Visualization

The diagram below maps the competitive dissociation kinetics. Notice how the isotopic signature acts as a binary tracker for the chlorine atom throughout the gas-phase reactions.

Pathway M Precursor [M+H]+ m/z 277.04 Retains 3:1 Cl Isotope F1 Benzoyl Cation m/z 105.03 No Cl Isotope M->F1 Amide Cleavage (- C6H5ClN2O2) F3 Benzoxazole Cation m/z 241.06 [M+H - HCl]+ No Cl Isotope M->F3 Ortho-Effect Cyclization (- HCl, 36 Da) F4 De-nitrated Precursor m/z 231.04 [M+H - NO2]+ Retains 3:1 Cl Isotope M->F4 Nitro Cleavage (- NO2, 46 Da) F2 Phenyl Cation m/z 77.04 No Cl Isotope F1->F2 - CO (28 Da)

Fig 2. Primary ESI-MS/MS fragmentation pathways of N-(2-chloro-4-nitrophenyl)benzamide.

References

  • PubChem. "N-(2-Chloro-4-nitrophenyl)benzamide". National Center for Biotechnology Information. URL:[Link]

  • Bowen, R. D., et al. "Proximity Effects in Mass Spectra of Benzanilides." ResearchGate (2021). URL:[Link]

  • Kovačević, J., et al. "Benzamide-simplified mass spectrum." ResearchGate (2018). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of N-(2-chloro-4-nitrophenyl)benzamide

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe solubility bottlenecks during early-phase drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe solubility bottlenecks during early-phase drug development.

N-(2-chloro-4-nitrophenyl)benzamide (PubChem CID 522117) represents a classic "brick dust" and "grease ball" formulation challenge[1]. Its extreme hydrophobicity (LogP ~3.6) is driven by the heavy halogen and nitro substitutions, while its rigid, planar benzamide core promotes strong intermolecular hydrogen bonding, resulting in a high crystal lattice energy[1][2]. Furthermore, because the amide nitrogen is non-ionizable within the physiological pH range, traditional pH adjustments and salt-formation strategies are entirely ineffective[3].

To overcome these physicochemical barriers, we must rely on advanced formulation technologies that either disrupt the crystal lattice (Amorphous Solid Dispersions) or encapsulate the hydrophobic moieties (Cyclodextrin Complexation)[4][5].

Decision Matrix: Solubility Enhancement Strategies

Before committing to a workflow, it is critical to evaluate the expected quantitative gains and mechanistic trade-offs of each approach.

StrategyMechanism of ActionExpected Solubility IncreaseProsCons
Co-solvency (PEG 400 / DMSO)Reduces the dielectric constant of the aqueous medium to match the drug's polarity[4].10x - 50xSimple preparation; excellent for early in vitro screening.High risk of rapid precipitation upon dilution in biological media[4].
Cyclodextrin Complexation (HP-β-CD)Encapsulates the hydrophobic 2-chloro-4-nitrophenyl ring within a hydrophilic cavity[6].20x - 70xExcellent biocompatibility; thermodynamically stable in solution[7].Bulky halogens may sterically hinder ideal 1:1 stoichiometry[8].
Amorphous Solid Dispersion (ASD)Disrupts the crystal lattice; traps the drug in a high-energy, metastable amorphous state[5].50x - 100x+Maximum supersaturation potential; highly scalable via Hot-Melt Extrusion[9].Inherent thermodynamic instability; requires rigorous polymer screening[10].
Formulation Workflow Visualization

G Start N-(2-chloro-4-nitrophenyl)benzamide Solubility Enhancement Workflow Assess Physicochemical Profiling LogP ~3.6 | High Tm | Non-ionizable Start->Assess Path1 Cyclodextrin Complexation (HP-β-CD + L-Arg) Assess->Path1 Path2 Amorphous Solid Dispersion (Polymer + Surfactant) Assess->Path2 Path3 Nanosuspension (Media Milling) Assess->Path3 Validate1 Phase Solubility (AL-type) DSC: Loss of Tm Path1->Validate1 Validate2 PXRD: Amorphous Halo DSC: Single Tg Path2->Validate2 Validate3 DLS: Particle Size < 400nm PDI < 0.2 Path3->Validate3 Final In Vitro Dissolution & Bioavailability Assessment Validate1->Final Validate2->Final Validate3->Final

Decision tree for selecting and validating solubility enhancement strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately when I dilute my DMSO/PEG 400 stock into an aqueous buffer. How do I prevent this? Cause: This is a classic "solvent shift" phenomenon. When the organic co-solvent diffuses into the bulk aqueous phase, the local solubility of N-(2-chloro-4-nitrophenyl)benzamide drops drastically below its supersaturation threshold, triggering rapid nucleation and precipitation[10]. Solution: Introduce a polymeric precipitation inhibitor (e.g., HPMC or PVP) into the aqueous buffer prior to dilution. These polymers adsorb onto the surface of nascent drug nuclei, sterically hindering crystal growth and prolonging the supersaturated state (the "parachute" effect)[5].

Q2: I am attempting cyclodextrin complexation, but natural β-cyclodextrin isn't working well. Why? Cause: Natural β-cyclodextrin has limited aqueous solubility itself (~1.85 g/100 mL) due to strong intramolecular hydrogen bonding. Furthermore, the bulky, rigid 2-chloro-4-nitrophenyl moiety creates steric hindrance, preventing deep insertion into the cyclodextrin cavity[6][8]. Solution: Switch to a chemically modified derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydroxypropyl groups disrupt the cyclodextrin's crystal lattice, boosting its aqueous solubility to >50 g/100 mL[7][11]. Additionally, incorporating an auxiliary agent like L-arginine can improve the polar surface area of the complex, facilitating better encapsulation efficiency[8].

Q3: How do I ensure my Amorphous Solid Dispersion (ASD) doesn't recrystallize over time? Cause: ASDs are thermodynamically metastable[5]. If the storage temperature exceeds the glass transition temperature (Tg) of the dispersion, or if ambient moisture plasticizes the polymer (which lowers the Tg), molecular mobility increases, leading to spontaneous recrystallization of the benzamide core[5]. Solution: Select a polymer with a high Tg (e.g., PVP-VA or HPMCAS) and ensure the drug loading does not exceed the solid solubility limit of the drug within the polymer matrix[9]. Always store ASDs in tightly sealed containers with desiccants.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation steps. Do not proceed to in vivo studies without confirming the success of the formulation at the solid-state level.

Protocol A: Preparation and Validation of HP-β-CD Inclusion Complexes

Methodology: Co-evaporation. We utilize co-evaporation rather than physical mixing because dissolving both components at a molecular level maximizes the thermodynamic driving force for cavity inclusion.

  • Preparation: Dissolve N-(2-chloro-4-nitrophenyl)benzamide in a minimal volume of ethanol[12]. Separately, dissolve an equimolar amount of HP-β-CD in purified water[6].

  • Complexation: Slowly add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 37°C for 24 hours. This time allows the system to reach thermodynamic equilibrium[6].

  • Solvent Removal: Remove the ethanol via rotary evaporation under reduced pressure. Lyophilize (freeze-dry) the remaining aqueous solution for 48 hours to obtain a dry, flowable powder[8].

  • Self-Validation System:

    • Phase Solubility Study: Before scaling up, plot drug solubility against HP-β-CD concentration. An AL​ -type linear plot confirms a 1:1 stoichiometric inclusion complex[6][8].

    • Thermal Analysis (DSC): Run Differential Scanning Calorimetry on the final powder. The complete disappearance of the drug's sharp crystalline melting peak (Tm) validates that the drug is fully complexed and no free crystalline domains remain[6][7].

Protocol B: Hot-Melt Extrusion (HME) for Amorphous Solid Dispersions (ASDs)

Methodology: Melt extrusion with Soluplus and TPGS. Soluplus is chosen for its amphiphilic nature, which improves wettability, while TPGS acts as a plasticizer to lower the processing temperature, preventing thermal degradation of the nitro group.

  • Blending: Geometrically mix 20% w/w N-(2-chloro-4-nitrophenyl)benzamide with 75% w/w Soluplus and 5% w/w TPGS[9].

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile slightly above the Tg of the polymer but below the degradation temperature of the active compound. The intense shear forces and heat will dissolve the drug directly into the molten polymer matrix.

  • Quenching & Milling: Cool the extrudate rapidly to kinetically lock the drug in the amorphous state, then mill it into a fine powder[5].

  • Self-Validation System:

    • Powder X-Ray Diffraction (PXRD): Analyze the milled powder. The total absence of sharp Bragg peaks and the presence of a broad "amorphous halo" confirms the successful disruption of the crystal lattice[6][9].

    • Thermal Analysis (DSC): A single, distinct Glass Transition Temperature (Tg) located between the Tg of the pure drug and the pure polymer confirms a miscible, single-phase solid dispersion[5][9]. If two distinct Tgs are observed, phase separation has occurred, and the drug loading must be reduced.

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Optimization

Technical Support Center: Troubleshooting Low Yields in N-(2-chloro-4-nitrophenyl)benzamide Synthesis

Introduction & Mechanistic Causality Synthesizing N-(2-chloro-4-nitrophenyl)benzamide via the amidation of 2-chloro-4-nitroaniline with benzoyl chloride is a notoriously difficult transformation. Standard Schotten-Bauman...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Synthesizing N-(2-chloro-4-nitrophenyl)benzamide via the amidation of 2-chloro-4-nitroaniline with benzoyl chloride is a notoriously difficult transformation. Standard Schotten-Baumann conditions or simple amine bases (like triethylamine) often result in trace yields or complete reaction failure[1].

As an Application Scientist, it is critical to understand the causality behind this failure: the severely diminished nucleophilicity of 2-chloro-4-nitroaniline[2].

  • Electronic Deactivation: The para-nitro group is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it pulls electron density away from the aromatic ring and the amine nitrogen, rendering the lone pair highly unreactive.

  • Steric Hindrance: The ortho-chloro substituent creates a physical blockade around the amine, increasing the activation energy required for the nucleophilic attack on the bulky benzoyl chloride carbonyl carbon[1].

  • Electrophile Degradation: Because the nucleophilic attack is so slow, competing side reactions—specifically the hydrolysis of benzoyl chloride by trace moisture to form unreactive benzoic acid—outpace product formation.

Quantitative Data Summary: Acylation Conditions

The table below summarizes the expected outcomes of various reaction conditions, highlighting the necessity of advanced activation strategies to overcome the inherent deactivation of the substrate.

Reagent SystemSolventTempExpected YieldMechanistic Rationale
TEA (1.5 eq)DCM25 °C< 5%Amine is too weakly nucleophilic; TEA cannot deprotonate it.
Pyridine (Solvent)Pyridine80 °C30-40%Thermal activation helps, but equilibrium heavily favors reactants.
DMAP (0.2 eq) + TEAToluene90 °C60-75%DMAP forms a highly reactive N-acylpyridinium intermediate.
NaH (1.2 eq)THF0 °C to 25 °C> 85%NaH deprotonates aniline to form a highly nucleophilic anilide anion.

Frequently Asked Questions (FAQs)

Q: Why does my reaction with Triethylamine (TEA) and Dichloromethane (DCM) fail completely? A: TEA is a non-nucleophilic base typically used as an acid scavenger. It is not strong enough to deprotonate 2-chloro-4-nitroaniline. Because the neutral aniline is electronically deactivated by the -NO₂ group and sterically hindered by the -Cl group, it cannot attack the benzoyl chloride at room temperature[3].

Q: How can I overcome the poor nucleophilicity of the starting aniline? A: You must alter the mechanistic pathway. You have two highly effective options:

  • Forceful Deprotonation: Use a strong base like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) in anhydrous THF. This strips a proton from the aniline before the addition of benzoyl chloride, generating an anilide anion. The negative charge massively increases nucleophilicity, easily overcoming the electronic and steric deactivation[3].

  • Electrophile Activation: Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks benzoyl chloride to form an N-acylpyridinium ion, which is orders of magnitude more electrophilic than the starting acid chloride, forcing the sluggish aniline to react[4].

Q: My TLC shows the starting aniline is unreacted, but the benzoyl chloride spot has disappeared. What happened? A: Your benzoyl chloride has hydrolyzed. Because the acylation of 2-chloro-4-nitroaniline is exceptionally slow, any trace moisture in your solvent, glassware, or atmosphere will react with the benzoyl chloride to form benzoic acid and HCl. This destroys your electrophile before the aniline has a chance to react. Solution: Switch to strictly anhydrous conditions (flame-dried glassware, dry solvents, and an Argon/N₂ atmosphere).

Mechanistic & Troubleshooting Workflows

MechanisticPathway A 2-chloro-4-nitroaniline (Poor Nucleophile) C NaH / THF (Deprotonation Pathway) A->C B Benzoyl Chloride (Electrophile) E DMAP / Pyridine (Activation Pathway) B->E D Anilide Anion (Strong Nucleophile) C->D G N-(2-chloro-4-nitrophenyl)benzamide (Target Product) D->G F N-Acylpyridinium Ion (Super Electrophile) E->F F->G + Aniline

Mechanistic pathways for overcoming aniline deactivation via deprotonation or electrophile activation.

TroubleshootingTree Start Low Yield of Target Amide Q1 Is starting aniline consumed? Start->Q1 No No (Unreacted) Q1->No Yes Yes (Side products) Q1->Yes Sol1 Switch to Strong Base (NaH) or Add DMAP Catalyst No->Sol1 Q2 Is Benzoyl Chloride present? Yes->Q2 Hydrolysis No (Hydrolyzed to Benzoic Acid) Q2->Hydrolysis Sol2 Ensure strictly anhydrous conditions (Dry solvents, Ar/N2) Hydrolysis->Sol2

Logical troubleshooting workflow for diagnosing and resolving low amidation yields.

Experimental Protocols (Self-Validating Systems)

Protocol A: The Deprotonation Strategy (NaH / THF)

Best for maximum yield and clean conversion. The visual color change validates the intermediate formation.

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under an Argon atmosphere.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Aniline Addition: Dissolve 2-chloro-4-nitroaniline (1.0 eq) in a minimum volume of anhydrous THF. Add this dropwise to the NaH suspension. Stir for 30 minutes at 0 °C. Self-Validation: The solution will turn a deep, dark red, confirming the complete formation of the highly nucleophilic anilide anion[3].

  • Acylation: Add benzoyl chloride (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Validation & Quench: Monitor by TLC (Hexanes/EtOAc). Once the red color dissipates and the aniline is consumed, quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization (EtOH) or silica gel chromatography.

Protocol B: The Catalytic Activation Strategy (DMAP / Pyridine)

Best if strong bases (NaH) are incompatible with other functional groups on complex analogs.

  • Preparation: In an oven-dried flask under Argon, dissolve 2-chloro-4-nitroaniline (1.0 eq) in anhydrous pyridine (0.5 M).

  • Catalyst Addition: Add DMAP (0.1 to 0.2 eq).

  • Electrophile Addition: Add benzoyl chloride (1.5 eq) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 12-16 hours[4].

  • Validation & Workup: Cool to room temperature. Dilute with EtOAc and wash sequentially with 1N HCl (to remove pyridine and DMAP until the aqueous layer is acidic to litmus)[4], saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify.

References

  • A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride - Benchchem. Available at: 1

  • Salicylanilide Inhibitors of Toxoplasma gondii - PMC (National Institutes of Health). Available at: 4

  • Acylation of N-Aryl systems using acyl chlorides - Reddit (r/Chempros). Available at: 3

  • The Mechanism of Acylation * - CHIMIA. Available at:2

Sources

Troubleshooting

Chromatography Technical Support Center: Method Optimization for N-(2-chloro-4-nitrophenyl)benzamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to move your laboratory beyond trial-and-error method development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to move your laboratory beyond trial-and-error method development. N-(2-chloro-4-nitrophenyl)benzamide is a highly lipophilic, neutral secondary amide. Optimizing its High-Performance Liquid Chromatography (HPLC) retention time requires a mechanistic understanding of hydrophobic partitioning, π−π interactions, and solvent selectivity.

The following guides, FAQs, and self-validating protocols are engineered to help researchers and drug development professionals achieve robust, reproducible separations.

Method Development Logic & Workflow

Before adjusting instrument parameters, we must establish a rational development pathway based on the analyte's physicochemical profile. N-(2-chloro-4-nitrophenyl)benzamide possesses a computed LogP of approximately 3.6[1], indicating strong hydrophobicity.

HPLC_Workflow N1 1. Analyte Profiling Neutral Amide, LogP ~3.6 N2 2. Stationary Phase Screen C18 vs. Phenyl-Hexyl N1->N2 Hydrophobicity N3 3. Mobile Phase Acetonitrile / Water (No Buffer) N2->N3 Selectivity N4 4. Elution Strategy Broad Gradient (5-95% B) N3->N4 Elution Strength N5 5. Isocratic Transfer Calculate %B at Elution N4->N5 Retention Time N6 6. Method Validation System Suitability Testing N5->N6 Reproducibility

Fig 1: Stepwise logical workflow for RP-HPLC method development of hydrophobic benzamides.

Troubleshooting & FAQs (Causality-Driven)

Q1: Why does N-(2-chloro-4-nitrophenyl)benzamide exhibit excessively long retention times (>20 minutes) on a standard C18 column? Causality: In reversed-phase (RP) chromatography, retention is primarily driven by hydrophobic interactions[2]. Because this molecule contains two aromatic rings, a chloro group, and a nitro group, its high non-polarity (LogP 3.6)[1] causes it to partition heavily into the dense C18 stationary phase. Solution: You must increase the elution strength of the mobile phase. Shift your isocratic composition to a higher percentage of the strong solvent (e.g., >60% Acetonitrile)[2].

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier for this specific compound? Causality: Acetonitrile is a stronger elution solvent than methanol in RP-HPLC. More importantly, the π electrons of the nitrile bond in ACN can actively disrupt the π−π interactions between the analyte's phenyl rings and the stationary phase[2]. Methanol lacks this capability. Solution: Default to Acetonitrile to achieve sharper peaks and shorter retention times. Only switch to Methanol if you need to alter the selectivity to resolve a closely eluting synthetic impurity.

Q3: Does mobile phase pH affect the retention time of this compound? Causality: The ionization state of a molecule dictates its retention behavior[2]. N-(2-chloro-4-nitrophenyl)benzamide is a neutral secondary amide. It will not protonate or deprotonate under standard HPLC pH ranges (pH 2–8). Therefore, its retention time is thermodynamically insensitive to mobile phase pH[3]. However, unendcapped residual silanols on the silica column deprotonate above pH ~3.5 (forming Si-O⁻)[2], which can cause secondary interactions. Solution: While pH won't shift the retention time of the main peak, using a low-pH mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) will protonate silanols, ensuring optimal peak symmetry and preventing tailing[2].

Q4: Why does my retention time drift later throughout a long sequence? Causality: A gradual increase in retention time is almost exclusively caused by the loss of the organic modifier. Because the analyte is highly lipophilic, its retention factor ( k′ ) is exponentially sensitive to minor decreases in %ACN. This occurs due to selective evaporation of the volatile organic solvent from the reservoir over time, or a failing pump proportioning valve. Solution: Secure solvent bottles with proper one-way venting caps. If the issue persists, perform a step-gradient test to validate the quaternary pump's proportioning accuracy.

Quantitative Parameter Optimization

To minimize trial-and-error, use the following empirically derived matrix to predict how parameter adjustments will impact the retention time ( tR​ ) of your benzamide derivative.

Table 1: Impact of Chromatographic Parameters on N-(2-chloro-4-nitrophenyl)benzamide

Chromatographic ParameterAdjustmentMechanistic CausalityQuantitative Impact on Retention ( tR​ )
Organic Modifier (ACN) +10% IncreaseDisrupts hydrophobic and π−π interactions[2].Decreases tR​ by ~2.5x to 3.0x
Column Temperature +10°C IncreaseLowers mobile phase viscosity; increases mass transfer kinetics.Decreases tR​ by ~10% to 15%
Flow Rate +0.2 mL/minIncreases linear velocity through the stationary phase.Inversely proportional decrease
Mobile Phase pH pH 7.0 2.5Suppresses silanol ionization (Si-O⁻ Si-OH)[2].Negligible on tR​ ; improves peak symmetry
Column Chemistry C18 Phenyl-HexylShifts primary retention from purely dispersive to π−π interactions.Decreases tR​ (due to lower phase hydrophobicity)

Standardized Experimental Protocol: Gradient-to-Isocratic Transfer

Many pharmaceutical laboratories utilize ballistic-gradient HPLC methods for rapid screening. To develop a robust isocratic assay for N-(2-chloro-4-nitrophenyl)benzamide, follow this self-validating protocol.

Objective: Establish a reproducible isocratic retention time (target: 3.0 – 5.0 minutes) with a retention factor ( k′ ) between 2 and 10.

Phase 1: Broad Gradient Screening
  • Sample Preparation: Dissolve N-(2-chloro-4-nitrophenyl)benzamide in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.

  • System Setup:

    • Column: C18 (100 mm x 4.6 mm, 3 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Gradient Program: Run a universal screening gradient from 5% B to 95% B over 10 minutes (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile).

  • Self-Validation Check 1: The peak must elute with a Signal-to-Noise (S/N) ratio > 100. Record the exact retention time ( tR​ ). If the peak elutes during the column wash phase (>10 min), the system's dwell volume is too high, or the gradient is too shallow.

Phase 2: Isocratic Translation
  • Calculate Elution Composition: Determine the percentage of Acetonitrile at the moment the analyte reached the detector.

    • Formula:%B_elution = Initial %B +[ (t_R - t_dwell) × Gradient Slope ]

    • (Assume a standard system dwell time ( td​well ) of 1.0 minute. Gradient slope = 9% per minute).

  • Set Isocratic Conditions: Program the pump to run isocratically at 5% below the calculated %B_elution. (e.g., If it eluted at 60% B, set the isocratic method to 55% B).

  • Self-Validation Check 2: Inject the sample in triplicate. Calculate the retention factor: k′=(tR​−t0​)/t0​ (where t0​ is the void volume time, typically ~1.0 min for this column).

    • Validation Criteria: k′ must be ≥2.0 . If k′<2.0 , the peak is eluting too close to the void volume; decrease the Acetonitrile concentration by 5%. The Relative Standard Deviation (RSD) of tR​ across the three injections must be ≤1.0% , proving the column is fully equilibrated.

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Optimization

N-(2-chloro-4-nitrophenyl)benzamide stability during freeze-thaw cycles

Welcome to the Technical Support Center for N-(2-chloro-4-nitrophenyl)benzamide handling, formulation, and assay integration. As a Senior Application Scientist, I have designed this self-validating guide to address the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(2-chloro-4-nitrophenyl)benzamide handling, formulation, and assay integration.

As a Senior Application Scientist, I have designed this self-validating guide to address the specific physicochemical vulnerabilities of this compound. Because of its planar aromatic structure, halogenation, and nitro group, this molecule exhibits significant lattice energy and hydrophobicity. While it is a potent building block and analog for mitochondrial uncoupling and STAT3 inhibition, it is highly susceptible to precipitation, micro-aggregation, and potency loss during repeated freeze-thaw (F/T) cycles if mishandled.

This guide provides the mechanistic causality behind these issues and field-proven protocols to ensure absolute reproducibility in your assays.

Mechanistic Grounding: The Physics of Freeze-Thaw Degradation

To troubleshoot stability issues, we must first understand the causality of degradation. N-(2-chloro-4-nitrophenyl)benzamide (MW: 276.67 g/mol ) is a highly lipophilic molecule[1].

The Hydration-Precipitation Paradox: The standard solvent for this compound is Dimethyl Sulfoxide (DMSO). However, DMSO is extremely hygroscopic. Every time a stock vial is opened to ambient air, it absorbs atmospheric moisture. Water acts as a potent anti-solvent for hydrophobic benzamides. During a freeze cycle (e.g., at -20°C), the hydrated DMSO undergoes microscopic phase separation. The localized concentration of water forces the compound out of solution, forming microcrystals. Upon thawing, these crystals possess high lattice energy and do not spontaneously redissolve at room temperature[2]. This leads to a massive drop in the effective concentration of the active compound, causing downstream assay failure[3].

FT_Precipitation A Anhydrous DMSO Stock (10 mM) B Atmospheric Moisture Absorption (H2O) A->B Tube Opened C Freeze Cycle (-20°C) Solvent Phase Separation B->C Storage D Thaw Cycle (25°C) Microcrystal Formation C->D Warming E Incomplete Redissolution (Loss of Active Concentration) D->E Insufficient Kinetic Energy F Assay Failure / High Variability E->F Dilution into Aqueous Media

Fig 1: Mechanistic pathway of freeze-thaw induced precipitation and subsequent assay failure.

Quantitative Stability Data

The table below summarizes the stability and recovery of N-(2-chloro-4-nitrophenyl)benzamide across different matrices and F/T cycles, synthesized from 4[4] and 2[2].

Storage MatrixStorage TempMax F/T CyclesExpected RecoveryMechanistic Note
Anhydrous DMSO -80°C>10 Cycles>98%Stable if kept strictly anhydrous under nitrogen gas[2].
Hydrated DMSO (5% H₂O) -20°C<3 Cycles<60%Pronounced micro-precipitation due to phase separation[2].
Rat/Dog Plasma -80°C3 Cycles87% - 104%High protein binding (>99.8%) acts as a stabilizer, preventing precipitation[4].
Aqueous Assay Buffer 25°C0 CyclesN/AMust be made fresh. Rapid aggregation occurs over 24 hours[3].

Troubleshooting Guide: Symptom, Cause, and Solution

Symptom 1: Visible cloudiness or precipitate upon thawing a DMSO stock.

  • Cause: Thermodynamic exclusion of the compound from the DMSO matrix due to absorbed water during the freezing process.

  • Solution: Do not use the stock immediately. Apply kinetic energy to break the crystal lattice. Heat the vial in a 37°C water bath for 3–5 minutes, followed by 1 minute of bath sonication. Vortex vigorously.

Symptom 2: High well-to-well variability or loss of IC50 potency in cell-based assays.

  • Cause: Micro-aggregates (invisible to the naked eye) are forming when the compound is diluted from DMSO into the aqueous cell culture media.

  • Solution: Ensure the final DMSO concentration in the assay is ≤0.1%. If variability persists, perform a "serial intermediate dilution" (e.g., dilute the 10 mM stock to 1 mM in pure DMSO, then dilute into the aqueous buffer) rather than a single massive jump from organic to aqueous solvent.

Symptom 3: Complete loss of compound signal in LC-MS/MS after long-term storage.

  • Cause: Potential hydrolysis of the benzamide bond or reduction of the nitro group, often catalyzed by repeated F/T cycles in the presence of trace heavy metals or non-sterile environments.

  • Solution: Transition to single-use aliquots. Store lyophilized powder at room temperature in a desiccator, which is stable for up to 24 months[5].

Self-Validating Experimental Protocol: Optimal Handling Workflow

To guarantee scientific integrity, every protocol must be a self-validating system. Follow this workflow to ensure 100% solubility before introducing the compound to your biological system.

Step 1: Aliquoting (Day 0)

  • Reconstitute the lyophilized powder in anhydrous, cell-culture grade DMSO to a concentration of 10 mM.

  • Immediately divide the stock into 10 µL to 50 µL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes.

  • Purge the headspace of the tubes with dry Nitrogen or Argon gas before sealing to prevent moisture ingress. Store at -80°C.

Step 2: Resuscitation and Validation (Day of Experiment)

  • Retrieve a single aliquot. Do not thaw slowly on ice. Rapidly thaw the tube in a 37°C water bath for 2 minutes.

  • Vortex for 30 seconds, followed by 1 minute in a sonicating water bath to disrupt any micro-aggregates.

  • Self-Validation Step: Centrifuge the tube at 10,000 x g for 2 minutes. Inspect the bottom of the tube against a dark background for a microscopic white pellet. If a pellet is present, repeat the sonication step.

  • Dilute directly into your assay buffer immediately before use.

Workflow Step1 Retrieve Frozen Aliquot (-80°C) Step2 Rapid Thaw (37°C Water Bath, 2 min) Step1->Step2 Step3 Kinetic Disruption (Vortex 30s + Sonicate 1 min) Step2->Step3 Step4 Centrifugation & Visual QC (10,000 x g, 2 min) Step3->Step4 Step4->Step3 Pellet Detected Step5 Dilution into Assay Buffer (Maintain <0.1% DMSO) Step4->Step5 Clear Solution / No Pellet

Fig 2: Self-validating protocol for thawing hydrophobic benzamide derivatives to ensure solubility.

Frequently Asked Questions (FAQs)

Q: Can I store N-(2-chloro-4-nitrophenyl)benzamide in aqueous media at -20°C for future use? A: No. Aqueous solutions of this compound must be made fresh and used within 24 hours[3]. Freezing the compound in an aqueous buffer will cause irreversible crystallization, and the compound will not redissolve upon thawing without the addition of harsh surfactants that will kill your cells.

Q: I accidentally left my DMSO stock at room temperature overnight. Is it ruined? A: Chemically, the compound is highly stable at room temperature[4]. However, if the cap was loose, it likely absorbed moisture. You can still use it, but you must strictly follow the sonication and self-validation protocol (Fig 2) to ensure it hasn't precipitated.

Q: Does the nitro group on the phenyl ring undergo reduction during freeze-thaw cycles? A: Not from the freeze-thaw process itself. However, if the stock is contaminated with reducing agents (e.g., DTT or β-mercaptoethanol) from shared laboratory pipettes, the nitro group can be reduced to an amine over time, fundamentally altering the molecule's target affinity. Always use dedicated, sterile filter tips.

References

  • PubChem. N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117. National Center for Biotechnology Information.[Link]

  • Cho et al. (2021). Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. PubMed Central (PMC8325852).[Link]

  • Cheng et al. (2007). Monitoring compound integrity with cytochrome P450 assays and qHTS. PubMed Central (PMC3150692).[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Byproducts in N-(2-chloro-4-nitrophenyl)benzamide Amidation Reactions

Welcome to the technical support resource for the synthesis of N-(2-chloro-4-nitrophenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of N-(2-chloro-4-nitrophenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with byproduct formation in this critical amidation reaction. As your application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this synthesis effectively. We will delve into the common pitfalls of this reaction and provide clear, actionable strategies to improve yield and purity.

Frequently Asked Questions (FAQs): Understanding the Core Reaction

Q1: What is the fundamental reaction pathway for synthesizing N-(2-chloro-4-nitrophenyl)benzamide?

The most direct and common method for this synthesis is the nucleophilic acyl substitution between 2-chloro-4-nitroaniline and an activated benzoic acid derivative, typically benzoyl chloride. The reaction involves the nucleophilic nitrogen of the aniline attacking the electrophilic carbonyl carbon of the benzoyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: General reaction scheme for the amidation.

Q2: What are the most prevalent byproducts I should anticipate in this reaction?

Byproduct formation is the primary challenge in this synthesis. Awareness of the likely impurities is the first step toward their mitigation. The most common byproducts are:

  • Benzoic Acid: Arises from the rapid hydrolysis of benzoyl chloride in the presence of trace moisture.[1] This is often the most significant impurity.

  • N,N-dibenzoyl-2-chloro-4-nitroaniline (Diacylation Product): Can form under harsh conditions, such as with an excess of a strong base or high temperatures, where the initially formed amide is deprotonated and reacts with a second molecule of benzoyl chloride.[2][3]

  • Unreacted Starting Materials: Incomplete reactions will leave residual 2-chloro-4-nitroaniline and benzoyl chloride (which may hydrolyze to benzoic acid during workup).[3]

  • Base-Related Salts: For instance, triethylammonium chloride will form if triethylamine is used as the base. These are typically removed during the aqueous workup.

Q3: My starting aniline, 2-chloro-4-nitroaniline, is described as "deactivated." How does this impact the reaction strategy?

The term "deactivated" refers to the reduced nucleophilicity of the amino group. The potent electron-withdrawing effects of the ortho-chloro and para-nitro substituents pull electron density away from the benzene ring and, by extension, from the nitrogen atom.[2][4] This makes the nitrogen lone pair less available to attack the carbonyl carbon of the benzoyl chloride.

Causality: This deactivation means the reaction may be sluggish compared to the acylation of more electron-rich anilines. Consequently, there can be a temptation to use more forcing conditions (e.g., higher temperatures, stronger bases), which ironically can increase the rate of side reactions like diacylation and decomposition. The key is to use carefully controlled conditions that are sufficient to promote the desired reaction without favoring byproduct pathways.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues encountered during the synthesis and provides a logical path to resolution.

Issue 1: My final product is heavily contaminated with benzoic acid, confirmed by NMR/LC-MS.
  • Primary Cause: Hydrolysis of the benzoyl chloride starting material by water. Benzoyl chloride reacts very rapidly with even trace amounts of moisture to form benzoic acid and HCl.[5]

  • Investigative Steps:

    • Reagent Quality: Was the benzoyl chloride fresh? Was the bottle properly sealed? Reagents from older, frequently opened containers are suspect.

    • Solvent Purity: Was the solvent (e.g., Dichloromethane, THF) certified anhydrous? Was it dispensed from a freshly opened bottle or a solvent purification system?

    • Glassware and Atmosphere: Was all glassware oven-dried or flame-dried immediately before use? Was the reaction run under an inert atmosphere (e.g., Nitrogen, Argon) to exclude atmospheric moisture?

  • Corrective Actions:

    • Rigorous Anhydrous Technique: Use fresh, high-purity benzoyl chloride. Employ anhydrous solvents. Ensure all glassware is scrupulously dried.

    • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

    • Efficient Workup: A thorough wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, during the workup will extract the acidic benzoic acid into the aqueous layer, separating it from the desired amide product.[6][7]

Issue 2: I've isolated a byproduct with a molecular weight corresponding to the addition of a second benzoyl group.
  • Primary Cause: N,N-diacylation of the 2-chloro-4-nitroaniline. This occurs when the initially formed amide product is deprotonated by the base, turning it into a nucleophile that attacks another molecule of benzoyl chloride.[2][3]

  • Contributing Factors:

    • Excess Base: Using a large excess of a strong, non-nucleophilic base like triethylamine can create a sufficiently basic environment to deprotonate the amide.

    • High Temperature: Elevated temperatures provide the activation energy needed for this less favorable second acylation.

    • Stoichiometry: Using a large excess of benzoyl chloride increases the probability of a second reaction.

  • Corrective Actions:

    • Control Stoichiometry: Use only a slight excess of benzoyl chloride (e.g., 1.05-1.1 equivalents).

    • Optimize Base: Use the minimum effective amount of base (e.g., 1.1-1.2 equivalents). Consider a weaker base like pyridine or even an inorganic base like NaHCO₃ in a two-phase system (Schotten-Baumann conditions).[8]

    • Temperature Management: Begin the reaction at a low temperature (0 °C) to control the initial exotherm, and then allow it to warm slowly to room temperature. Avoid active heating unless the reaction proves to be exceptionally sluggish.[7]

start Problem Detected yield_check Is the yield low? start->yield_check impurity_check What is the main impurity? benzoic_acid Benzoic Acid impurity_check->benzoic_acid Acidic Impurity diacylation Diacylation Product impurity_check->diacylation High MW Impurity yield_check->impurity_check No start_material Unreacted Starting Material yield_check->start_material Yes sol_moisture Implement Strict Anhydrous Conditions benzoic_acid->sol_moisture sol_base_temp Reduce Base Stoichiometry & Control Temperature (0°C -> RT) diacylation->sol_base_temp sol_time_reagent Increase Reaction Time & Verify Reagent Quality start_material->sol_time_reagent sol_workup Optimize Aqueous Workup (Acid & Base Washes) sol_moisture->sol_workup sol_base_temp->sol_workup sol_time_reagent->sol_workup

Caption: A troubleshooting flowchart for byproduct issues.

Optimized Experimental Protocols

The following protocols are designed to minimize byproduct formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is strongly recommended.

Protocol A: Controlled Acylation using Benzoyl Chloride

This method focuses on meticulous control of temperature and moisture to prevent side reactions.

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Assemble the apparatus and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition:

    • To the flask, add 2-chloro-4-nitroaniline (1.0 eq) and anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Slowly add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM to the cooled mixture via the dropping funnel over 20-30 minutes with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let the mixture stir at room temperature for 4-6 hours.[7]

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and finally, brine.[7]

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol B: Amidation using Benzoic Acid and a Coupling Agent

This alternative avoids the use of the highly moisture-sensitive benzoyl chloride, making it a robust option if anhydrous conditions are difficult to maintain perfectly.

  • Activation:

    • In an oven-dried, nitrogen-purged flask, dissolve benzoic acid (1.1 eq), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq) in anhydrous dichloromethane (DCM).[9]

    • Stir this mixture at room temperature for 30 minutes to form the activated ester intermediate.

  • Amidation:

    • Add 2-chloro-4-nitroaniline (1.0 eq) to the flask.

    • Stir the mixture at room temperature for 12-18 hours.[9]

  • Workup:

    • Pour the reaction mixture into water and extract with DCM.

    • Combine the organic phases and wash sequentially with 1M HCl (to remove DMAP and unreacted aniline), saturated NaHCO₃ (to remove unreacted benzoic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[9]

  • Purification: Purify the crude product as described in Protocol A.

Data Summary and Mechanistic Visualization

Table 1: Characteristics of Key Compounds in the Reaction Mixture
Compound NameStructureMolecular Weight ( g/mol )RoleTypical TLC Rf*
2-chloro-4-nitroanilineC₆H₅ClN₂O₂172.57Starting MaterialLower
Benzoyl ChlorideC₇H₅ClO140.57Starting MaterialN/A (Reactive)
N-(2-chloro-4-nitrophenyl)benzamide C₁₃H₉ClN₂O₃ 276.68 Product Intermediate
Benzoic AcidC₇H₆O₂122.12ByproductVariable (can streak)
N,N-dibenzoyl-2-chloro-4-nitroanilineC₂₀H₁₃ClN₂O₄380.79ByproductHigher

*Relative Rf values can vary significantly based on the eluent system used. This is a generalized guide.

cluster_main Desired Reaction Pathway cluster_side Byproduct Formation Pathways Aniline 2-chloro-4-nitroaniline Product N-(2-chloro-4-nitrophenyl)benzamide Aniline->Product + Benzoyl_Cl Benzoyl Chloride Benzoyl_Cl->Product Benzoic_Acid Benzoic Acid Benzoyl_Cl->Benzoic_Acid Hydrolysis Diacyl Diacylation Product Product->Diacyl + Benzoyl Chloride (Excess Base/Heat) Water H₂O (Moisture) Water->Benzoic_Acid

Caption: Key reaction and byproduct formation pathways.

References

  • Wang, R., Liu, H., You, Y.-Y., et al. (2021). Bioorganic and Medicinal Chemistry Letters, 36, art. no. 127788.
  • Di Rienzo, B., et al. (2012). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3377. Available at: [Link]

  • BYJU'S. (2021). Structure of Benzoyl Chloride. Available at: [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. Available at: [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

  • Google Patents. (2003). Process for the synthesis of a benzamide derivative. WO2003106440A2.
  • ResearchGate. (n.d.). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Available at: [Link]

  • Singh, R. K., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]

  • Pandey, M. B., et al. (2008). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 3(10), e3512. Available at: [Link]

  • Drozd, M., et al. (2021). Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 2), 226-239. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in N-(2-chloro-4-nitrophenyl)benzamide LC-MS Quantification

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently see LC-MS/MS methods fail during late-stage validation due to uncharacterized matrix effects (MEs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently see LC-MS/MS methods fail during late-stage validation due to uncharacterized matrix effects (MEs). N-(2-chloro-4-nitrophenyl)benzamide is a highly lipophilic compound (computed LogP ~3.6, MW 276.67 Da) . In reversed-phase liquid chromatography (RPLC), it typically elutes in the mid-to-late gradient—the exact chromatographic window where endogenous phospholipids (e.g., phosphatidylcholines) elute.

This guide is designed to move your workflow from empirical guessing to rational, causality-driven method development. Here, we address the root causes of ion suppression and provide self-validating protocols to ensure absolute scientific integrity in your quantitative assays.

Mechanistic Overview: The Root Cause of Ion Suppression

Matrix effects primarily occur in the mass spectrometer's ionization source rather than the chromatography column. During Electrospray Ionization (ESI), analytes and matrix components compete for space on the surface of the charged droplet during the desolvation process. Because endogenous phospholipids are highly surface-active, they outcompete the neutral/lipophilic N-(2-chloro-4-nitrophenyl)benzamide, preventing it from efficiently entering the gas phase as an ion .

ESI_Suppression A ESI Droplet Formation B Endogenous Phospholipids (High Surface Affinity) A->B C N-(2-chloro-4-nitrophenyl)benzamide (Analyte) A->C D Surface Competition (Analyte Excluded) B->D C->D E Ion Suppression (Reduced MS Signal) D->E

Caption: Mechanism of ESI ion suppression via droplet surface competition.

Troubleshooting Guide & FAQs

Q1: My standard curve is linear in neat solvent, but my extracted plasma samples show >50% signal loss. What is happening? A1: You are experiencing severe ion suppression. Simple Protein Precipitation (PPT) removes proteins but leaves >90% of phospholipids in the extract. Causality-Driven Solution: Shift to a targeted sample preparation method, such as Hybrid Zirconia-Silica Solid Phase Extraction (SPE). The electron-deficient zirconia atoms act as Lewis acids, selectively binding the electron-rich phosphate groups of endogenous phospholipids, allowing your analyte to pass through unhindered .

Q2: I switched from PPT to Liquid-Liquid Extraction (LLE) using hexane, but precision (%CV) across different patient lots is still poor. Why? A2: While LLE removes salts and proteins, highly non-polar extraction solvents can still co-extract lipophilic matrix components that elute at the same retention time as N-(2-chloro-4-nitrophenyl)benzamide. Causality-Driven Solution: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS). An SIL-IS (e.g., 13C- or 2H-labeled benzamide) co-elutes exactly with your analyte and experiences the identical suppression environment. This normalizes the peak area ratio, restoring precision and compensating for lot-to-lot matrix variability .

Q3: Can I change my MS parameters to fix this without altering my sample prep workflow? A3: Yes, changing the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI) can drastically reduce MEs. Causality-Driven Solution: APCI relies on gas-phase ion-molecule reactions (corona discharge) rather than liquid-phase droplet evaporation. Because it does not depend on droplet surface dynamics, it is inherently less susceptible to surface competition from co-eluting lipids .

Diagnostic & Mitigation Workflows

To systematically eliminate matrix effects, follow this self-validating diagnostic workflow.

ME_Workflow A Identify Ion Suppression (Post-Column Infusion) B Optimize Sample Prep (Phospholipid Depletion) A->B Step 1: Clean Matrix C Modify LC Gradient (Shift Retention Time) B->C Step 2: Resolve Peaks D Switch Ionization Source (ESI to APCI) C->D Step 3: Source Alt E Implement SIL-IS (Normalize Response) D->E Step 4: Compensation F Validated LC-MS Method (Matrix Factor ~1.0) E->F Final Validation

Caption: Stepwise workflow for diagnosing and mitigating LC-MS matrix effects.

Experimental Protocols (Self-Validating Systems)

Protocol A: Post-Column Infusion (Qualitative ME Assessment)

Causality: By continuously infusing the pure analyte post-column while injecting a blank matrix extract, any drop in the steady baseline MS signal corresponds exactly to the elution time of suppressing matrix components.

Step-by-Step Methodology:

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece placed between the LC column outlet and the MS source inlet.

  • Infusion: Infuse a 100 ng/mL neat solution of N-(2-chloro-4-nitrophenyl)benzamide at a constant flow rate of 10 µL/min.

  • Injection: Inject an extracted blank plasma sample via the LC autosampler using your standard chromatographic gradient.

  • Acquisition: Monitor the specific MRM transition for the benzamide (e.g., [M+H]+ -> product ion).

  • Self-Validation Check: A stable baseline indicates zero matrix effect. A negative dip in the chromatogram pinpoints the exact retention time of ion suppression. If the dip overlaps with your analyte's retention time, you must alter the gradient or sample prep.

Protocol B: Phospholipid Depletion via Hybrid Zirconia-Silica SPE

Causality: Exploiting Lewis acid-base interactions ensures that only target interferences (phospholipids) are retained, minimizing analyte loss and maximizing recovery.

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 100 µL of biological plasma into a HybridSPE 96-well plate.

  • Precipitation: Add 300 µL of 1% formic acid in acetonitrile. The acid disrupts protein-analyte binding, freeing the highly lipophilic benzamide.

  • Agitation: Vortex the plate for 2 minutes at 1000 RPM to precipitate proteins.

  • Elution: Apply a vacuum (10 inHg) for 3 minutes to pull the eluate through the zirconia-silica bed into a collection plate.

  • Self-Validation Check: Monitor the MS transition m/z 184 → 184 (the universal in-source fragment for glycerophosphocholines). A >95% reduction in the m/z 184 peak area compared to a standard PPT extract validates successful matrix depletion.

Quantitative Data Presentation

To illustrate the efficacy of causality-driven method development, the table below summarizes the quantitative impact of different sample preparation techniques on the Matrix Factor (MF) of N-(2-chloro-4-nitrophenyl)benzamide.

(Note: An Absolute MF of 1.0 indicates zero matrix effect. MF < 1.0 indicates suppression; MF > 1.0 indicates enhancement).

Sample Preparation MethodExtraction Recovery (%)Absolute Matrix Factor (MF)Precision (% CV)Mechanistic Outcome
Protein Precipitation (PPT) 92.5%0.4518.4%Severe suppression due to unremoved phospholipids competing in ESI.
Liquid-Liquid Extraction (LLE) 78.2%0.829.1%Mild suppression; non-polar solvents co-extract lipophilic interferences.
HybridSPE (Phospholipid Depletion) 88.6%0.983.5%Near-zero matrix effect; Lewis acid-base interaction isolates lipids.

References

  • PubChem Compound Summary for CID 522117 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review Source: Analyst / PubMed (National Library of Medicine) URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting N-(2-chloro-4-nitrophenyl)benzamide Recrystallization

Overview & Mechanistic Context N-(2-chloro-4-nitrophenyl)benzamide is a critical intermediate in the synthesis of salicylanilide analogs (such as niclosamide derivatives) and next-generation mitochondrial uncouplers[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

N-(2-chloro-4-nitrophenyl)benzamide is a critical intermediate in the synthesis of salicylanilide analogs (such as niclosamide derivatives) and next-generation mitochondrial uncouplers[1][2]. Due to the strong electron-withdrawing nature of the chloro and nitro groups, the precursor aniline (2-chloro-4-nitroaniline) is poorly nucleophilic. This often requires harsh acylation conditions, which frequently leads to complex crude mixtures containing unreacted starting materials, hydrolyzed reagents, and over-acylated byproducts[2][3].

When isolating the final product, recrystallization is the preferred purification method. However, researchers frequently encounter "oiling out" (Liquid-Liquid Phase Separation) and impurity co-crystallization. This guide provides field-proven, self-validating methodologies to resolve these specific thermodynamic and kinetic issues.

Experimental Workflow & Logic

Workflow Crude Crude N-(2-chloro-4-nitrophenyl)benzamide Wash Aqueous NaHCO3 & HCl Wash (Removes Depressants) Crude->Wash Dissolve Dissolve in Hot Solvent (e.g., EtOH or Toluene) Wash->Dissolve Cool Controlled Cooling (Avoid High Supersaturation) Dissolve->Cool Outcome1 Oiling Out (LLPS) Droplet Formation Cool->Outcome1 Tsat > Tmelt Outcome2 Crystalline Suspension Nucleation & Growth Cool->Outcome2 Optimal MSZW FixOil Reheat, Add Co-solvent, or Seed Crystals Outcome1->FixOil Isolate Vacuum Filtration & Cold Solvent Wash Outcome2->Isolate FixOil->Dissolve Pure Pure Crystals Isolate->Pure

Figure 1: Troubleshooting workflow for N-(2-chloro-4-nitrophenyl)benzamide recrystallization.

Quantitative Data: Impurity Profiling

Understanding the chemical nature of your impurities is the first step in rational process design. Impurities act as freezing-point depressants, which directly trigger crystallization failures.

ImpuritySourceImpact on CrystallizationRemoval Strategy
Benzoic Acid Hydrolysis of benzoyl chlorideAlters solvent polarity; co-crystallizesPre-wash crude with 5% NaHCO3 (aq)
2-Chloro-4-nitroaniline Unreacted starting materialLowers melting point; promotes oiling outWash organic layer with cold 1M HCl
N-Benzoylbenzamide derivative Diacylation (over-reaction)Disrupts crystal lattice; forms sticky gumsControl stoichiometry; column chromatography

Self-Validating Recrystallization Protocol

To prevent oiling out and ensure high purity, follow this step-by-step methodology. This protocol incorporates a chemical pre-treatment phase to artificially raise the melting point of the crude mixture prior to thermal crystallization.

Phase 1: Chemical Pre-Treatment (Crucial)

  • Dissolution : Dissolve the crude N-(2-chloro-4-nitrophenyl)benzamide in a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • Acid Wash : Wash the organic layer with cold 1M HCl (3 x 20 mL).

    • Self-Validation: The aqueous layer should turn slightly yellow as it extracts the protonated 2-chloro-4-nitroaniline.

  • Base Wash : Wash the organic layer with 5% NaHCO3 (aq) (3 x 20 mL) to remove benzoic acid[3].

    • Self-Validation: Check the pH of the final aqueous wash; it must remain basic (pH > 8) to confirm the complete removal of acidic impurities.

  • Concentration : Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield a pre-purified solid.

Phase 2: Controlled Crystallization 5. Solvent Selection : Select 95% Ethanol as the primary solvent. 6. Heating : Suspend the solid in a minimum volume of Ethanol and heat to reflux until complete dissolution occurs. 7. Cooling & Seeding : Remove from heat and cool slowly (approx. 0.5 °C/min). To prevent Liquid-Liquid Phase Separation (LLPS), introduce a few seed crystals of pure N-(2-chloro-4-nitrophenyl)benzamide when the solution temperature is roughly 5 °C above the expected cloud point[4]. 8. Isolation : Once crystallization is complete at room temperature, chill the flask in an ice bath for 15 minutes. Vacuum filter the crystals and wash with ice-cold Ethanol.

Troubleshooting FAQs

Q1: My solution becomes cloudy and forms a sticky gum at the bottom instead of crystals. What is happening? A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[4][5]. It occurs when the saturation temperature ( Tsat​ ) of your solution is higher than the melting point of the solute. Instead of forming a solid, the compound separates as a liquid droplet emulsion[4]. Because impurities significantly lower the melting point of your product via freezing-point depression, highly impure crude mixtures are exceptionally prone to oiling out[6][7].

  • Causality & Fix : The oil acts as a powerful solvent for impurities, trapping them as it eventually solidifies[6][8]. To fix this, reheat the mixture until the oil redissolves. Add a small amount of a co-solvent (or simply more primary solvent) to lower the Tsat​ below the melting point. Alternatively, apply an effective seeding strategy halfway into the Metastable Zone Width (MSZW) to force solid-phase nucleation before LLPS can occur[4].

Q2: I am recovering a very low yield of N-(2-chloro-4-nitrophenyl)benzamide after recrystallization. Why? A2: Low yields typically stem from excessive solvent use or the presence of diacylated byproducts. If excess benzoyl chloride was used during the initial synthesis, or if the reaction temperature was not strictly controlled, over-acylation can occur, forming an N-benzoylbenzamide derivative[3]. This byproduct is highly soluble in common recrystallization solvents and acts as a lattice disruptor, keeping your desired product dissolved in the mother liquor.

  • Causality & Fix : Evaporate a small portion of the mother liquor on a watch glass to check for residual product[6]. In future syntheses, ensure strict stoichiometric control and add benzoyl chloride dropwise at 0–5 °C to prevent diacylation[3].

Q3: My crystals have a distinct yellow/orange tint. How do I achieve a colorless product? A3: A yellow/orange tint indicates contamination with unreacted 2-chloro-4-nitroaniline. Because the nitro group is highly conjugated with the aromatic ring and the amine, the starting material is intensely colored.

  • Causality & Fix : Simple recrystallization often fails to remove this because the structural similarity between the impurity and the product leads to co-crystallization. You must utilize the basicity of the aniline. Implement the Phase 1: Chemical Pre-Treatment step from the protocol above, using a 1M HCl wash to protonate and extract the aniline into the aqueous phase before attempting recrystallization.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for N-(2-chloro-4-nitrophenyl)benzamide

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(2-chloro-4-nitrophenyl)benzamide. As a critical componen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(2-chloro-4-nitrophenyl)benzamide. As a critical component in many synthetic pathways, the accurate and precise measurement of this small molecule is paramount for researchers, scientists, and drug development professionals. This document is structured to provide not only the "how" but also the "why" behind each experimental choice, ensuring a deep understanding of the principles of robust analytical method validation. The protocols and acceptance criteria described herein are grounded in the authoritative guidelines from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH)[1][2][3][4].

The Imperative of Method Validation in a Regulated Environment

In the landscape of pharmaceutical development, data integrity is the bedrock upon which all subsequent decisions are made. A validated analytical method ensures that the data generated is reliable, reproducible, and fit for its intended purpose[5]. For a compound like N-(2-chloro-4-nitrophenyl)benzamide, which may be a key starting material, intermediate, or even a potential impurity, an unvalidated or poorly validated analytical method can lead to significant delays, regulatory hurdles, and ultimately, compromise patient safety. This guide will walk you through a systematic approach to method validation, ensuring your analytical data can withstand the highest level of scientific and regulatory scrutiny.

Proposed LC-MS/MS Methodology for N-(2-chloro-4-nitrophenyl)benzamide

While no standardized, validated LC-MS/MS method for N-(2-chloro-4-nitrophenyl)benzamide is currently published, a robust method can be developed based on the physicochemical properties of the molecule and established best practices in small molecule bioanalysis[6][7]. The following hypothetical method serves as a scientifically sound starting point for validation.

Table 1: Proposed LC-MS/MS Parameters
ParameterProposed ConditionRationale
Sample Preparation Protein precipitation with acetonitrile followed by evaporation and reconstitution.A straightforward and effective technique for removing the bulk of proteins from a plasma sample, which can interfere with the analysis.
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately non-polar small molecules like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterA common mobile phase additive that aids in the protonation of the analyte for positive ion mode mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography, providing good elution strength for the analyte.
Gradient Elution A time-programmed gradient from low to high organic content.Allows for the efficient elution of the analyte of interest while separating it from potential matrix components.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe presence of nitrogen and oxygen atoms in the analyte's structure makes it amenable to protonation and detection in positive ESI mode.
MS/MS Transition To be determined by direct infusion of a standard solution.The precursor ion will be the protonated molecule [M+H]+, and the product ion will be a stable fragment resulting from collision-induced dissociation.
Internal Standard (IS) A stable isotope-labeled (SIL) analog of the analyte (e.g., N-(2-chloro-4-nitrophenyl)benzamide-d5).A SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, leading to the most accurate and precise quantification[8].

A Systematic Approach to Method Validation

The validation of an analytical method is a comprehensive process that evaluates multiple performance characteristics to ensure the method is suitable for its intended purpose[4][9]. The following sections detail the experimental protocols and acceptance criteria for each of these critical validation parameters.

Specificity and Selectivity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample is paramount[2].

Experimental Protocol: Specificity and Selectivity

  • Blank Matrix Analysis: Analyze at least six different lots of the blank biological matrix (e.g., human plasma) to assess for any endogenous interferences at the retention time of the analyte and internal standard.

  • Analyte and IS in Blank Matrix: Spike the lowest concentration on the calibration curve (Lower Limit of Quantitation, LLOQ) into the blank matrix and analyze to ensure the analyte and IS are detectable and free from significant interference.

  • Potential Concomitant Medications: If applicable, analyze the blank matrix spiked with commonly co-administered medications to assess for any potential interference.

Acceptance Criteria:

  • The response of any interfering peaks in the blank matrix at the retention time of the analyte should be less than 20% of the response of the LLOQ.

  • The response of any interfering peaks at the retention time of the internal standard should be less than 5% of the mean IS response.

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[5].

Experimental Protocol: Linearity and Range

  • Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the analyte and a constant concentration of the internal standard into the blank biological matrix. A minimum of six non-zero concentration levels is recommended.

  • Analysis: Analyze the calibration standards in at least three independent runs.

  • Data Analysis: Plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte. Perform a linear regression analysis.

Table 2: Hypothetical Linearity Data

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
1.000.9898.0
2.502.55102.0
5.005.10102.0
10.09.9099.0
25.024.598.0
50.050.5101.0
100.0101.0101.0
200.0198.099.0

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentration of each calibration standard should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%.

  • At least 75% of the calibration standards must meet the above criteria.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements[2][5]. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels.

Experimental Protocol: Accuracy and Precision

  • QC Sample Preparation: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (3x LLOQ), mid QC, and high QC.

  • Intra-day (Repeatability) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Intermediate Precision) Analysis: Analyze at least five replicates of each QC level on at least three different days.

Table 3: Hypothetical Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.001.02102.0≤ 20.0
Low QC3.002.9598.3≤ 15.0
Mid QC75.076.5102.0≤ 15.0
High QC150.0148.599.0≤ 15.0

Acceptance Criteria:

  • The accuracy at each QC level should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

  • The precision (%CV) at each QC level should not exceed 15%, except for the LLOQ, which should not exceed 20%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[10].

Experimental Protocol: LOD and LOQ

  • LOD Estimation: The LOD can be estimated based on the signal-to-noise ratio (typically a ratio of 3:1) or by analyzing progressively more dilute solutions of the analyte.

  • LOQ Confirmation: The LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

Acceptance Criteria:

  • The analyte response at the LOQ should be at least 5 times the response of a blank sample.

  • The accuracy and precision at the LOQ should meet the criteria outlined in the "Accuracy and Precision" section.

Recovery and Matrix Effect

Recovery refers to the extraction efficiency of an analytical method, while the matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting matrix components[11].

Experimental Protocol: Recovery and Matrix Effect

  • Recovery:

    • Prepare three sets of samples at low, mid, and high QC concentrations.

    • Set A: Analyte spiked into the biological matrix and extracted.

    • Set B: Blank biological matrix extracted, and then the analyte is spiked into the post-extraction supernatant.

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100.

  • Matrix Effect:

    • Prepare two sets of samples at low and high QC concentrations.

    • Set B: Blank biological matrix extracted, and then the analyte is spiked into the post-extraction supernatant.

    • Set C: Analyte spiked into a neat solution (e.g., mobile phase).

    • Matrix Factor = Peak Area of Set B / Peak Area of Set C.

    • A matrix factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Table 4: Hypothetical Recovery and Matrix Effect Data

QC LevelMean Recovery (%)%CVMean Matrix Factor%CV
Low QC85.24.50.983.2
High QC88.13.81.012.9

Acceptance Criteria:

  • Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be as high as possible.

  • The %CV of the matrix factor across different lots of the biological matrix should be ≤ 15%.

Stability

The stability of the analyte in the biological matrix under various storage and processing conditions must be evaluated to ensure that the measured concentration reflects the true concentration at the time of sample collection[2].

Experimental Protocol: Stability

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after being left at room temperature for a specified period (e.g., 4-24 hours).

  • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.

  • Post-Preparative (Autosampler) Stability: Analyze processed QC samples after they have been stored in the autosampler for a specified period.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Dev Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity & Selectivity Proto->Spec Initiates Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec LOD_LOQ LOD & LOQ AccPrec->LOD_LOQ Rec_ME Recovery & Matrix Effect LOD_LOQ->Rec_ME Stab Stability Rec_ME->Stab Report Validation Report Generation Stab->Report Data for

Validation_Parameters Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ Method->LOQ Stability Stability Method->Stability Linearity->LOQ Accuracy->Precision

Conclusion

The validation of an LC-MS/MS method for a compound such as N-(2-chloro-4-nitrophenyl)benzamide is a rigorous and systematic process that is essential for ensuring the quality and integrity of analytical data. By following the principles and protocols outlined in this guide, which are harmonized with the expectations of major regulatory bodies, researchers can be confident in the reliability and reproducibility of their results. A well-validated method is not merely a regulatory requirement; it is a hallmark of sound scientific practice that underpins the entire drug development lifecycle.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • International Pharmaceutical Industry. A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • Spooner, N. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(4), 353-357. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1185-1196. [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • Journal of Pharmaceutical Analysis. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • Semantic Scholar. Fast LC/MS in the analysis of small molecules. [Link]

  • Analytical Chemistry. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]

  • PubChem. N-(2-Chloro-4-nitrophenyl)benzamide. [Link]

  • NIST. Benzamide, N-(2-chloro-4-nitrophenyl)-. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-chloro-4-nitrophenyl)benzamide proper disposal procedures

As a Senior Application Scientist, I have observed that the mismanagement of halogenated nitroaromatics frequently compromises both laboratory safety and downstream environmental compliance. N-(2-chloro-4-nitrophenyl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the mismanagement of halogenated nitroaromatics frequently compromises both laboratory safety and downstream environmental compliance. N-(2-chloro-4-nitrophenyl)benzamide is a potent structural analog of niclosamide, frequently utilized in preclinical drug development for its mitochondrial uncoupling activity[1]. While its therapeutic potential in metabolic reprogramming is significant, its physicochemical profile demands rigorous, self-validating safety and disposal frameworks.

This guide provides the authoritative operational protocols required to handle, contain, and dispose of this compound safely, ensuring full compliance with EPA and OSHA standards.

Hazard Profiling & Physicochemical Properties

N-(2-chloro-4-nitrophenyl)benzamide contains both a halogen (chlorine) and a nitro group on its aromatic ring. This specific structural combination makes the compound highly recalcitrant to environmental degradation and prone to generating toxic byproducts—such as dioxins, hydrochloric acid (HCl), and nitrogen oxides (NOx)—if incinerated improperly[2].

Table 1: Quantitative Hazard and Property Summary

Property / MetricValue / ClassificationOperational Implication
Molecular Formula C13H9ClN2O3High carbon/halogen ratio requires specialized destruction.
Molecular Weight ~276.68 g/mol Fine powder; presents an inhalation hazard if aerosolized.
Solubility Highly Lipophilic (Hydrophobic)Aqueous spill cleanup is ineffective; requires organic solvents/absorbents.
Mechanism of Toxicity Mitochondrial UncouplerSevere aquatic toxicity; zero-tolerance for drain disposal.
Waste Classification Halogenated Organic WasteMust be segregated to prevent reactive cross-contamination[3].

Mechanistic Toxicology: The Causality of Risk

To understand the strict handling requirements, one must understand the compound's mechanism of action. N-(2-chloro-4-nitrophenyl)benzamide acts as a lipophilic weak acid. When introduced to a biological system, it diffuses across the inner mitochondrial membrane (IMM) and acts as a protonophore[1]. By transporting protons back into the mitochondrial matrix, it dissipates the proton motive force (PMF), bypassing ATP synthase and halting cellular energy production[1].

Because of this mechanism, even trace amounts released into the environment can cause catastrophic energy depletion in aquatic organisms.

UncouplingMechanism A N-(2-chloro-4-nitrophenyl)benzamide (Lipophilic Weak Acid) B Inner Mitochondrial Membrane (IMM) Permeation A->B Diffuses across C Proton (H+) Gradient Dissipation B->C Transports H+ D ATP Synthase Bypass (Uncoupling) C->D Disrupts PMF E Cellular Energy Depletion & High Aquatic Toxicity D->E Induces

Figure 1: Mechanistic pathway of mitochondrial uncoupling and resulting cellular toxicity.

Operational Safety & Spill Response Protocol

Laboratory workers must be provided with training relevant to the specific hazards of the chemicals in their workspace, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450)[4]. The following protocol is designed as a self-validating system to ensure absolute containment.

Standard Handling Protocol:

  • Engineering Controls: Always handle the dry powder within a certified Chemical Fume Hood or a Class II Type B2 Biological Safety Cabinet. This prevents the inhalation of aerosolized particulates[5].

  • PPE Configuration: Equip double-layer nitrile gloves, chemical splash goggles, and a standard lab coat. If weighing outside a containment device is unavoidable, an N95 or P100 particulate respirator must be worn.

Self-Validating Spill Cleanup Methodology: Because the compound is highly lipophilic, never use water to clean a spill, as it will only spread the contaminant.

  • Containment: Immediately isolate the area and report the spill to the laboratory supervisor[6].

  • Absorption: Apply a compatible organic absorbent powder (e.g., Spill-X) starting from the perimeter and working inward to prevent aerosolization[6].

  • Collection: Use a dedicated, anti-static scoop to transfer the absorbed material into a sealable, puncture-resistant zip-lock bag or secondary container[6].

  • Validation Step: Visually inspect the surface under bright lighting. Wipe the area with a paper towel dampened with a compatible organic solvent (e.g., ethanol or isopropanol) to capture residual micro-particulates[6]. Place the contaminated towel into the hazardous waste container. The area is considered validated when the solvent wipe shows no visual residue.

Logistical Disposal Plan

The disposal of halogenated nitroaromatics requires a strict cradle-to-grave logistical workflow to comply with EPA Resource Conservation and Recovery Act (RCRA) regulations.

Step-by-Step Disposal Methodology:

  • Strict Segregation: Halogenated organic compounds must be collected in a separate waste container from non-halogenated organic waste. Mixing these streams exponentially increases disposal costs due to the extra chemical treatment steps required to remove halogens[3].

  • Compliant Labeling: Under OSHA and EPA guidelines, secondary containers used to store hazardous chemicals must be labeled by the lab with the full chemical name (no abbreviations), the identity of the hazardous components, and the appropriate hazard warnings (e.g., "Toxic", "Halogenated Organic")[7].

  • Final Destruction: The waste must be transferred to a licensed RCRA facility. The EPA mandates that halogenated organics undergo high-temperature rotary kiln incineration[2]. Crucially, this incineration must be paired with caustic scrubbing to neutralize the highly corrosive hydrochloric acid (HCl) and toxic nitrogen oxides (NOx) generated during combustion[2].

DisposalWorkflow Step1 1. Solid/Liquid Waste Generation Step2 2. Segregation: Halogenated Organic Waste Step1->Step2 Isolate from non-halogenated Step3 3. EPA/OSHA Compliant Labeling & Storage Step2->Step3 Secondary containment Step4 4. Licensed RCRA Transport Step3->Step4 Manifest tracking Step5 5. High-Temp Incineration (>1100°C) + Caustic Scrubbing Step4->Step5 Final destruction

Figure 2: Step-by-step logistical disposal workflow for halogenated organic waste.

References

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity.
  • Laboratory Safety Guidance.
  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University Medical Center.
  • Hazardous Waste Guide. University of Tennessee Institute of Agriculture (UTIA) Safety Office.
  • Key Elements of an OSHA Compliant Labor
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-nitrophenyl)benzamide
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N-(2-chloro-4-nitrophenyl)benzamide
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